Tetrahydroxysqualene
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol |
InChI |
InChI=1S/C30H50O4/c1-25(13-7-15-27(3)17-9-19-29(21-31)22-32)11-5-6-12-26(2)14-8-16-28(4)18-10-20-30(23-33)24-34/h11-12,15-16,19-20,31-34H,5-10,13-14,17-18,21-24H2,1-4H3/b25-11+,26-12+,27-15+,28-16+ |
InChI Key |
YMMHDITUHQNNKU-DKTKHUEWSA-N |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC=C(CO)CO)\C)\C)/CC/C=C(/CCC=C(CO)CO)\C |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of Tetrahydroxysqualene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a definitive synthesis for tetrahydroxysqualene has not been reported in peer-reviewed literature. This document provides a comprehensive, proposed methodology for its synthesis and characterization based on established chemical principles and analytical techniques applied to squalene and its derivatives.
Introduction
Squalene, a naturally occurring triterpene, is a precursor to a variety of steroids and holds significant interest in the pharmaceutical and cosmetic industries for its antioxidant and emollient properties. The introduction of hydroxyl groups to the squalene backbone can modulate its physicochemical properties, potentially enhancing its biological activity and creating new therapeutic opportunities. This guide outlines a proposed pathway for the synthesis of this compound, a polyhydroxylated derivative, and details the necessary protocols for its characterization.
Proposed Synthesis of this compound
The proposed synthetic route to this compound involves a sequential dihydroxylation of two of the six double bonds of squalene. The Upjohn dihydroxylation is a well-established and reliable method for the cis-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[1] By controlling the stoichiometry of the reagents, it is theoretically possible to achieve a double dihydroxylation to yield this compound. The terminal double bonds are often more reactive, suggesting that the synthesis could preferentially yield 2,3,22,23-tetrahydroxysqualane.
Experimental Protocol: Synthesis of this compound via Double Upjohn Dihydroxylation
Materials:
-
Squalene (C₃₀H₅₀, FW: 410.72 g/mol )
-
Osmium Tetroxide (OsO₄), 4% solution in water
-
N-Methylmorpholine N-oxide (NMO), 50% solution in water
-
Acetone
-
Water, deionized
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve squalene (1.0 g, 2.43 mmol) in a mixture of acetone (50 mL), tert-butanol (10 mL), and water (5 mL).
-
Addition of Reagents: To the stirring solution, add N-methylmorpholine N-oxide (50% in water, 1.14 g, 4.86 mmol, 2.0 eq). After 10 minutes, add osmium tetroxide (4% in water, 0.3 mL, 0.048 mmol, 0.02 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is expected to proceed through a dihydroxysqualene intermediate to the desired this compound. The reaction may take 24-48 hours.
-
Quenching the Reaction: Once the starting material is consumed and the desired product spot is observed on TLC, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL). Continue stirring for 30 minutes to reduce the osmate esters.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system starting with 20% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate can be employed to isolate the this compound from less polar intermediates and byproducts.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Characterization of this compound
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Based on the known spectral data of squalene and its hydroxylated derivatives, the following characteristics can be predicted.[2][3][4]
Predicted Quantitative Characterization Data
| Technique | Predicted Data for this compound |
| ¹H NMR | ~3.4-3.6 ppm: Protons on carbons bearing hydroxyl groups (-CH-OH).~1.6 ppm: Methyl protons adjacent to hydroxylated carbons.~5.1 ppm: Remaining olefinic protons.~1.9-2.1 ppm: Allylic protons.~1.2-1.4 ppm: Methylene protons. |
| ¹³C NMR | ~70-80 ppm: Carbons attached to hydroxyl groups (C-OH).~120-135 ppm: Remaining sp² carbons of the double bonds.~15-25 ppm: Methyl carbons. |
| Mass Spec (HRMS) | Expected [M+Na]⁺: 501.4233 (for C₃₀H₅₈O₄Na) |
| FT-IR | ~3300-3500 cm⁻¹: Broad O-H stretching band.~2850-2950 cm⁻¹: C-H stretching bands.~1000-1100 cm⁻¹: C-O stretching bands. |
Visualizations
Proposed Synthetic Workflow
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An NMR and molecular mechanics study of squalene and squalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Hypothetical Biosynthetic Pathway for Tetrahydroxysqualene: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
Tetrahydroxysqualene is a polyhydroxylated derivative of the triterpene squalene. While the biosynthetic pathway of squalene is well-established as a central route to sterols and hopanoids, a dedicated, characterized biosynthetic pathway for this compound has not been documented in the scientific literature to date. This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound, grounded in known enzymatic capabilities. We begin by summarizing the established biosynthesis of the precursor, squalene. Subsequently, we postulate a series of hydroxylation events catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes known for their ability to hydroxylate hydrocarbon backbones. This guide provides a theoretical framework, including proposed enzymatic steps, a generalized experimental protocol for investigating such reactions, and visualizations of the proposed pathway and experimental workflow. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, enzymology, and drug development, aiming to stimulate further investigation into the potential natural occurrence and synthesis of polyhydroxylated squalene derivatives.
Introduction to Squalene and its Hydroxylated Derivatives
Squalene is a 30-carbon isoprenoid that serves as the metabolic precursor to a vast array of cyclic triterpenoids, including sterols in eukaryotes and hopanoids in some bacteria.[1][2] Its biosynthesis via the mevalonate (MVA) or non-mevalonate (MEP) pathway is a fundamental process in the biochemistry of most organisms.[3] The primary and most studied enzymatic modification of squalene is its epoxidation to 2,3-oxidosqualene, catalyzed by squalene monooxygenase (also known as squalene epoxidase).[4][5][6] This reaction is the committed step in the biosynthesis of sterols like cholesterol.[2][4]
Polyhydroxylated natural products often exhibit unique biological activities, making them attractive targets for drug discovery. This compound, as a polyhydroxylated lipid, represents such a molecule of interest. However, a specific biosynthetic pathway for its formation from squalene has not been elucidated. This guide puts forth a hypothetical pathway based on the known catalytic functions of promiscuous hydroxylating enzymes.
Established Biosynthesis of the Precursor: Squalene
The synthesis of squalene begins with simple precursors and proceeds through the formation of isoprene units. In eukaryotes and archaea, this is primarily achieved through the mevalonate (MVA) pathway.
The key stages of the MVA pathway leading to squalene are:
-
Formation of Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase. This is a major rate-limiting step.
-
Synthesis of Isoprene Units: Mevalonate is phosphorylated and decarboxylated to yield the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
-
Chain Elongation: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).
-
Dimerization to Squalene: Two molecules of FPP are joined in a head-to-tail condensation and subsequently reduced by squalene synthase to form the C30 hydrocarbon, squalene.
A Hypothetical Pathway for this compound Biosynthesis
Given the absence of a known dedicated pathway, we propose that the biosynthesis of this compound from squalene is most plausibly accomplished through a series of sequential hydroxylation reactions. The most likely enzymatic candidates for these transformations are members of the cytochrome P450 (CYP) superfamily of monooxygenases.
Cytochrome P450 enzymes are heme-thiolate proteins renowned for their ability to catalyze the regio- and stereoselective hydroxylation of a vast number of lipophilic substrates, including hydrocarbons.[7][8] The general reaction involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond, with the other being reduced to water.[7] While many P450s are highly specific, numerous examples of promiscuous bacterial P450s exist that can act on a range of substrates, including steroids and other terpenes.[9]
We hypothesize a four-step pathway where a promiscuous P450 enzyme, or a series of P450 enzymes, sequentially hydroxylates the squalene backbone.
Proposed Enzymatic Steps
The table below outlines the proposed sequential reactions for the formation of this compound.
| Step | Substrate | Proposed Enzyme Class | Cofactors | Product |
| 1 | Squalene | Cytochrome P450 Monooxygenase | O₂, NADPH | Monohydroxysqualene |
| 2 | Monohydroxysqualene | Cytochrome P450 Monooxygenase | O₂, NADPH | Dihydroxysqualene |
| 3 | Dihydroxysqualene | Cytochrome P450 Monooxygenase | O₂, NADPH | Trihydroxysqualene |
| 4 | Trihydroxysqualene | Cytochrome P450 Monooxygenase | O₂, NADPH | This compound |
| Note: The data in this table is hypothetical and serves as a framework for future experimental validation. |
Experimental Protocols: Screening for Squalene Hydroxylating Activity
To investigate the proposed pathway, a primary research goal would be to identify a cytochrome P450 enzyme capable of hydroxylating squalene. A generalized protocol for screening a P450 enzyme library for such activity is provided below.
Objective
To determine if a given cytochrome P450 enzyme can hydroxylate squalene and its hydroxylated derivatives in vitro.
Materials
-
Purified cytochrome P450 enzyme
-
Purified cytochrome P450 reductase (CPR) partner protein
-
Squalene (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) for membrane-bound P450s
-
Quenching solvent (e.g., ethyl acetate)
-
Internal standard for chromatography (e.g., a commercially available hydroxylated sterol)
-
HPLC or GC-MS system for product analysis
Methodology
-
Enzyme-Reductase Reconstitution:
-
For soluble P450s, mix the P450 and its CPR partner in a molar ratio of approximately 1:2 in reaction buffer.
-
For membrane-bound P450s, pre-incubate the P450 and CPR with liposomes to facilitate proper folding and interaction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Reconstituted P450/CPR complex
-
Squalene (dissolved in a minimal amount of a suitable solvent like DMSO or acetone, then diluted into the buffer). Typical substrate concentrations range from 10-100 µM.
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a saturating concentration of NADPH (e.g., 1 mM final concentration).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) with shaking. Control reactions should be run in parallel (e.g., without NADPH, without enzyme).
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of quenching solvent (e.g., ethyl acetate).
-
Add the internal standard.
-
Vortex vigorously for 1 minute to extract the lipophilic products.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic (upper) layer to a new tube.
-
-
Sample Preparation and Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of a suitable solvent for analysis (e.g., hexane or acetonitrile).
-
Analyze the sample by HPLC or GC-MS to identify and quantify the formation of hydroxylated squalene products by comparing retention times and mass spectra to authentic standards (if available) or by interpreting the fragmentation patterns.
-
Conclusion and Future Directions
The biosynthesis of this compound remains an unexplored area of natural product chemistry. This guide has proposed a scientifically plausible, yet hypothetical, biosynthetic pathway involving the sequential hydroxylation of squalene by cytochrome P450 monooxygenases. This framework provides a starting point for the discovery and characterization of the enzymes and genes involved in such a pathway.
Future research should focus on:
-
Genome Mining: Searching microbial and plant genomes for P450s located in gene clusters related to terpenoid biosynthesis.
-
Enzyme Screening: Expressing candidate P450 enzymes and screening them for activity against squalene using the protocol outlined above.
-
Metabolite Profiling: Analyzing extracts from diverse organisms, particularly those known to produce a wide array of terpenoids, for the presence of this compound and its potential intermediates.
The elucidation of a this compound biosynthetic pathway would not only fill a gap in our understanding of triterpenoid metabolism but could also provide novel enzymes for biotechnological applications, including the synthesis of new bioactive compounds for the pharmaceutical and other industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
- 5. Squalene Oxidation: Explained -ETprotein [etprotein.com]
- 6. Reactome | Squalene is oxidized to its epoxide [reactome.org]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Antimycobacterial Activity of Tetrahydroxysqualene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroxysqualene is a naturally occurring triterpene that has garnered significant interest within the scientific community due to its notable biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its spectroscopic profile, alongside detailed experimental protocols for its isolation and the determination of its antimycobacterial efficacy. Furthermore, this document elucidates the potential mechanism of action of terpenes against Mycobacterium tuberculosis and presents relevant workflow diagrams to support further research and drug development endeavors.
Chemical Properties of this compound
This compound is a polyhydroxylated acyclic triterpenoid. Its structure has been elucidated through extensive spectroscopic analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1043629-23-7 | ChemicalBook |
| Molecular Formula | C₃₀H₅₄O₄ | Deduced from HRESIMS |
| Molecular Weight | 478.75 g/mol (calculated) | Deduced from HRESIMS |
| Boiling Point | 628.4±50.0 °C (Predicted) | [1] |
| Density | 1.000±0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.83±0.10 (Predicted) | [1] |
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
The HRESIMS of this compound shows a prominent ion at m/z 479.4100 [M+H]⁺, which is consistent with the molecular formula C₃₀H₅₅O₄.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were instrumental in determining the precise structure of this compound. The symmetry in the molecule is suggested by the ¹³C NMR spectrum, with the chemical shift of C-12 at δ 28.3 indicating the point of symmetry in the linear isoprenoid chain. The geometry of the four olefins was determined to be Z based on the ¹³C chemical shifts of the methyl groups, which resonate at approximately 16 ppm rather than the expected ~25 ppm for an E geometry.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult, J in Hz) |
| 1 | 25.7 | 1.68, s |
| 2 | 131.3 | 5.12, t, 7.0 |
| 3 | 124.8 | 2.05, m |
| 4 | 26.7 | 2.05, m |
| 5 | 39.8 | 2.05, m |
| 6 | 124.3 | 5.12, t, 7.0 |
| 7 | 135.0 | - |
| 8 | 39.8 | 2.05, m |
| 9 | 26.7 | 2.05, m |
| 10 | 124.8 | 5.12, t, 7.0 |
| 11 | 131.3 | - |
| 12 | 28.3 | 2.05, m |
| 13 | 72.9 | 3.65, dd, 7.0, 4.5 |
| 14 | 16.0 | 1.60, s |
| 15 | 16.0 | 1.60, s |
Note: Due to the symmetry of the molecule, only the chemical shifts for the first half of the carbon chain are listed.
Infrared (IR) Spectroscopy
Experimental Protocols
Isolation of this compound from Rhus taitensis
This compound has been successfully isolated from the methanolic extracts of the leaves and twigs of Rhus taitensis using a bioassay-guided fractionation approach.
Methodology:
-
Extraction: The plant material is extracted with methanol.
-
Initial Fractionation: The crude methanolic extract is fractionated using a reversed-phase polystyrene-based adsorbent column (e.g., HP20SS).
-
Bioassay-Guided Fractionation: The resulting fractions are screened for antimycobacterial activity to identify the active fractions.
-
Size Exclusion Chromatography: The active fraction is further purified using a Sephadex LH-20 column with a solvent system such as 1:1 chloroform/methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semi-preparative HPLC on a silica column with a gradient of isooctane and 2-propanol.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The antimycobacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria.
Methodology:
-
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Ra strain) is cultured in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplate is incubated at 37°C for a specified period (typically 7-14 days).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator such as resazurin.
Biological Activity and Potential Mechanism of Action
This compound has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 10.0 μg/mL.[1] This level of activity is noteworthy, especially when considering its modest cytotoxicity.
The precise mechanism of action for this compound has not been fully elucidated. However, studies on other terpenes provide insights into potential pathways. The lipophilic nature of terpenes is believed to facilitate their interaction with the mycobacterial cell envelope, which is rich in complex lipids. This interaction can lead to a disruption of the cell membrane's integrity and permeability.
Furthermore, some terpenes have been shown to inhibit efflux pumps in bacteria. Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing to drug resistance. By inhibiting these pumps, terpenes may enhance the efficacy of other antimicrobial drugs and overcome certain resistance mechanisms.
Synthesis of Squalene Derivatives
While a total synthesis of this compound has not been reported, the synthesis of related polyhydroxylated squalene derivatives has been achieved. For instance, 2-(2-hydroxyethoxy)-3-hydroxysqualene has been synthesized from 2,3-epoxysqualene by reaction with ethylene glycol. This approach of opening an epoxide ring with a diol provides a potential strategy for the future synthesis of this compound and its analogues.
Conclusion
This compound represents a promising natural product with significant antimycobacterial properties. This guide has provided a detailed summary of its chemical characteristics, including comprehensive spectroscopic data, and outlined the experimental protocols for its isolation and biological evaluation. The proposed mechanisms of action, based on the broader class of terpenes, offer a starting point for further mechanistic studies. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating future investigations into this and related compounds for the potential treatment of tuberculosis.
References
In Vitro Biological Activity of Tetrahydroxysqualene: A Review of Currently Available Scientific Evidence
This technical guide, therefore, serves to highlight this significant gap in the current scientific knowledge. Researchers, scientists, and drug development professionals should be aware that to date, no substantial data has been published detailing the specific cytotoxic, anti-inflammatory, antioxidant, or other biological effects of Tetrahydroxysqualene in in vitro models. Consequently, quantitative data, such as IC50 or EC50 values, detailed experimental protocols for its assessment, and established signaling pathways related to its mechanism of action, are not available.
For the purpose of providing context, this document will briefly touch upon the known in vitro biological activities of the precursor molecule, squalene, and one of its hydroxylated derivatives, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), as these represent the closest related compounds with available data. It is crucial to emphasize that these findings cannot be directly extrapolated to this compound, as the addition of four hydroxyl groups would significantly alter the molecule's physicochemical properties and, consequently, its biological activity.
Biological Activity of Squalene and its Derivatives (For Context)
Squalene, a naturally occurring triterpene, is a precursor for the synthesis of steroids.[1] While it is a component of many biological systems, its own in vitro biological activities are a subject of ongoing research. Some studies have suggested that squalene possesses antitumor and cholesterol-lowering properties.[1]
A synthesized derivative, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), has demonstrated notable anti-inflammatory effects in vitro.[1] Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that HEHSQ can significantly reduce the production of nitric oxide (NO) and decrease the expression and secretion of pro-inflammatory markers such as TNF-α and CCL2.[1] Interestingly, these anti-inflammatory effects were observed at concentrations 100 times lower than that of unmodified squalene, suggesting that hydroxylation can significantly enhance biological activity.[1]
Future Directions and a Call for Research
The lack of data on this compound presents a clear opportunity for novel research. The enhanced activity observed in HEHSQ suggests that polyhydroxylated forms of squalene could be of significant interest for drug discovery and development.
Future in vitro studies on this compound would need to establish foundational data, including:
-
Cytotoxicity Assays: To determine the compound's effect on cell viability across various cell lines.
-
Anti-inflammatory Assays: To investigate its potential to modulate inflammatory responses.
-
Antioxidant Assays: To assess its capacity to scavenge free radicals and mitigate oxidative stress.
-
Mechanism of Action Studies: To elucidate the signaling pathways through which it exerts its biological effects.
Below is a hypothetical workflow for initial in vitro screening of this compound.
Caption: A proposed workflow for the initial in vitro biological screening of this compound.
References
Technical Guide: An Examination of the Antioxidant Potential of Squalene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Tetrahydroxysqualene" did not yield specific research on its antioxidant potential. This guide will, therefore, focus on the well-documented antioxidant properties of its parent compound, Squalene . The principles and methodologies discussed herein would be applicable to the study of this compound should it become a subject of investigation.
Introduction to Squalene and its Antioxidant Role
Squalene is a naturally occurring triterpene and a key intermediate in the biosynthesis of cholesterol in humans and other animals.[1] It is also found in high concentrations in certain plant oils and shark liver oil.[1] Beyond its role in metabolism, squalene has garnered significant interest for its cytoprotective and antioxidant activities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases.[2] Antioxidants like squalene can mitigate this damage by neutralizing free radicals. This guide provides a technical overview of the antioxidant potential of squalene, detailing its activity through quantitative data, experimental protocols, and an exploration of the relevant signaling pathways.
Quantitative Assessment of Squalene's Antioxidant Activity
The antioxidant capacity of squalene has been quantified through various in vitro and in vivo assays. The following table summarizes key findings from the literature.
| Assay | Model/System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro chemical assay | Up to 32% scavenging activity in a dose-dependent manner. | [1][3] |
| Reactive Oxygen Species (ROS) Reduction | Zebrafish larvae (in vivo) | Significant decrease in ROS fluorescence with 0.7% and 1% squalene treatment. | [1][3] |
| Antioxidant Enzyme Upregulation | Zebrafish larvae (in vivo) | 1% squalene treatment led to a 2.5-fold increase in superoxide dismutase (sod) expression and a 1.3-fold increase in glutathione peroxidase 4b (gpx4b) expression. | [1][3] |
Experimental Protocols for Evaluating Antioxidant Potential
The assessment of squalene's antioxidant properties relies on standardized experimental protocols. Below are detailed methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common in vitro assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at a specific wavelength. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4]
-
Reagents and Equipment:
-
DPPH solution (typically in methanol or ethanol)
-
Squalene solutions of varying concentrations
-
Methanol or ethanol (as solvent)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of squalene in methanol.
-
To a set volume of the DPPH solution, add an equal volume of the squalene solution (or a standard antioxidant for comparison).
-
A control is prepared by adding methanol instead of the squalene solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum DPPH absorbance (around 517 nm).
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
In Vivo Assessment of ROS Reduction in Zebrafish
Zebrafish are a valuable in vivo model for studying oxidative stress due to their optical transparency and rapid development.
-
Principle: Oxidative stress is induced in zebrafish larvae, and the subsequent reduction in ROS levels after treatment with an antioxidant is quantified using a fluorescent probe.
-
Reagents and Equipment:
-
Zebrafish larvae
-
Copper sulfate (CuSO₄) to induce oxidative stress
-
Squalene solutions
-
Dichloro-dihydro-fluorescein diacetate (H₂DCFDA) fluorescent probe
-
Fluorescence microscope
-
-
Procedure:
-
Induce oxidative stress in zebrafish larvae by exposing them to a solution of CuSO₄.
-
Treat the larvae with different concentrations of squalene.
-
Incubate the larvae with the H₂DCFDA probe. H₂DCFDA is non-fluorescent until it is oxidized by ROS within the cells, at which point it becomes highly fluorescent.
-
Capture fluorescence images of the larvae using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of ROS.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Signaling Pathway of Squalene's Antioxidant Action
References
- 1. Anti-Inflammatory and Antioxidant Properties of Squalene in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,5,4′-Tetrahydroxystilbene-2-O-beta-D-glucoside Reverses Stress-Induced Depression via Inflammatory and Oxidative Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Properties of Squalene in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Anti-inflammatory Properties of Hydroxylated Squalene Derivatives
Disclaimer: As of the latest literature review, there is no specific scientific information available for a compound named "Tetrahydroxysqualene." This technical guide will instead provide an in-depth analysis of the anti-inflammatory properties of a closely related and scientifically studied compound, 2-(2-Hydroxyethoxy)-3-hydroxysqualene (HEHSQ) , as well as its precursor, squalene . The findings presented here for HEHSQ and squalene may offer valuable insights into the potential activities of other hydroxylated squalene derivatives.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and low side effects is a significant focus of drug discovery and development.
Squalene, a naturally occurring triterpene and a precursor to steroids, has been investigated for its various health benefits, including potential anti-inflammatory effects.[1][2] Chemical modification of squalene, such as hydroxylation, can alter its physicochemical properties and biological activities. This guide focuses on 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), a hydroxylated derivative of squalene, which has demonstrated potent anti-inflammatory properties in preclinical studies.[1][3]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of squalene and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. When macrophages, key immune cells, are stimulated by inflammatory agents like lipopolysaccharide (LPS), they activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[5][6] Squalene has been shown to inhibit the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also crucial in the inflammatory response.[7][8][9] These kinases are activated by a cascade of phosphorylation events following cellular stimulation and play a role in regulating the expression of inflammatory genes.[10][11] Inhibition of MAPK pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.
Below are diagrams illustrating the simplified signaling pathways and the experimental workflow for assessing anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: General overview of the MAPK signaling pathway in inflammation.
Experimental Evidence and Data
The anti-inflammatory effects of HEHSQ and squalene have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of HEHSQ and squalene.
Table 1: In Vitro Anti-inflammatory Activity of HEHSQ and Squalene in LPS-stimulated RAW264.7 Macrophages [1][3]
| Compound | Concentration | Effect on NO Production | Effect on TNF-α Expression/Secretion | Effect on CCL2 Expression/Secretion |
| HEHSQ | 1 µg/mL | Significant reduction | Significant reduction | Significant reduction |
| Squalene | 100 µg/mL | Significant reduction | Significant reduction | Significant reduction |
Data indicates that HEHSQ is approximately 100 times more potent than squalene in its anti-inflammatory effects.[1][3]
Table 2: Cytotoxicity of HEHSQ and Squalene in RAW264.7 Macrophages (MTT Assay) [3]
| Compound | Concentration (µg/mL) | Effect on Cell Viability |
| HEHSQ | 1 | No significant effect |
| 10 | Decreased cell viability | |
| 100 | Decreased cell viability | |
| Squalene | 1 - 100 | No effect on cell viability |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of HEHSQ and squalene's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of HEHSQ or squalene for a specified period (e.g., 24 hours) before being stimulated with 1 µg/mL of LPS for a further duration (e.g., 12-24 hours).[3]
Cell Viability Assay (MTT Assay)
-
RAW264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are treated with different concentrations of the test compounds for 24 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
The culture supernatant from treated and stimulated cells is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Gene Expression Analysis (Real-Time Quantitative PCR)
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-time qPCR is performed using specific primers for the target genes (e.g., TNF-α, CCL2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Cytokine Secretion Analysis (ELISA)
-
The levels of secreted cytokines (e.g., TNF-α, CCL2) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
While direct evidence on "this compound" is currently unavailable, studies on the related compound 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ) and its parent molecule squalene provide a strong indication that hydroxylated squalene derivatives are a promising class of compounds with significant anti-inflammatory properties. HEHSQ has demonstrated potent inhibition of key pro-inflammatory mediators in vitro, likely through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to synthesize and evaluate the anti-inflammatory potential of other hydroxylated squalene analogs, including the theoretical "this compound," to fully understand their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.
References
- 1. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interdependence of Anti-Inflammatory and Antioxidant Properties of Squalene–Implication for Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
The Enigmatic Role of Tetrahydroxysqualene and its Polyhydroxylated Congeners in Marine Ecosystems: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Marine organisms, particularly sponges, are prolific producers of a vast array of structurally unique secondary metabolites. Among these, triterpenoids derived from squalene represent a class of compounds with significant and diverse biological activities. This technical guide delves into the current understanding of tetrahydroxysqualene and, more broadly, polyhydroxylated squalene derivatives within the marine environment. While specific literature on this compound is sparse, this document synthesizes available data on analogous polyhydroxylated triterpenoids to provide a comprehensive overview of their potential ecological roles, pharmacological activities, and the experimental approaches for their study. This guide aims to serve as a foundational resource for researchers investigating these promising marine natural products for potential therapeutic applications.
Introduction: The Untapped Potential of Marine Triterpenoids
The marine biosphere is a vast reservoir of chemical diversity, offering a rich source of novel bioactive compounds for drug discovery and development. Terpenoids, one of the largest classes of natural products, are widely distributed in marine invertebrates and microorganisms.[1][2] Squalene, a 30-carbon acyclic triterpene, is a crucial precursor in the biosynthesis of steroids and other cyclic triterpenoids in a variety of organisms. In the marine environment, squalene and its derivatives are often found in significant quantities, particularly in marine sponges, where they can accumulate to high concentrations.[3]
The functionalization of the squalene backbone through processes such as hydroxylation leads to a diverse array of polyhydroxylated triterpenoids. These modifications can dramatically alter the compound's physicochemical properties and biological activities. While "this compound" as a specific entity is not extensively documented, the presence and activities of other polyhydroxylated squalene-like compounds suggest that it likely plays a role in chemical defense, signaling, or other ecological interactions for the producing organism. This guide will explore the knowns and infer the potential roles and activities of such compounds based on current scientific literature.
Putative Roles of this compound and Polyhydroxylated Squalenoids in Marine Organisms
The ecological roles of polyhydroxylated squalene derivatives in marine organisms are likely multifaceted, primarily revolving around chemical defense and adaptation to the marine environment.
-
Chemical Defense: Marine sponges, being sessile organisms, have evolved a sophisticated chemical arsenal to deter predators, prevent overgrowth by fouling organisms, and combat microbial pathogens.[1][4] Polyhydroxylated triterpenoids, through their amphipathic nature, can interact with and disrupt cell membranes of potential threats.
-
Antimicrobial Activity: The marine environment is replete with microorganisms, and competition for space and resources is fierce. Squalene-derived compounds have been shown to exhibit antibacterial and antifungal properties, suggesting a role in controlling the microbial community on and around the host organism.[5]
-
Allelochemical Interactions: These compounds may also function as allelochemicals, influencing the growth and survival of neighboring organisms, thereby shaping the local benthic community structure.
Bioactivity and Therapeutic Potential
The structural diversity of marine triterpenoids translates into a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[6][7]
Cytotoxic and Anticancer Activity
Many marine terpenoids exhibit potent cytotoxicity against various cancer cell lines.[2] The presence of hydroxyl groups can enhance the ability of these molecules to interact with cellular targets, potentially inducing apoptosis or inhibiting cell proliferation. While no specific data exists for this compound, other hydroxylated terpenoids from marine sponges have demonstrated significant anticancer potential.
Anti-inflammatory Activity
Inflammation is a key process in many human diseases. Squalene itself has been reported to possess anti-inflammatory properties by modulating the production of pro- and anti-inflammatory mediators.[8][9] It is plausible that hydroxylated derivatives like this compound could exhibit enhanced or more specific anti-inflammatory effects, potentially through the modulation of key signaling pathways such as NF-κB or JAK-STAT.[10][11][12]
Antimicrobial and Antiprotozoal Activity
Marine natural products are a promising source of new antimicrobial agents to combat drug-resistant pathogens.[5] Squalene has shown activity against the malaria parasite Plasmodium falciparum.[3] The addition of hydroxyl groups could modulate the antimicrobial spectrum and potency of these compounds.
Table 1: Representative Bioactivities of Squalene and Related Terpenoids from Marine Sponges
| Compound/Extract | Source Organism(s) | Bioactivity | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Squalene | Marine sponges | Antiplasmodial (P. falciparum) | ~1 µg/mL | [3] |
| Furospinulosin-1 | Marine sponges | Antitrypanosomal (T. b. rhodesiense) | 2.5 µg/mL | [3] |
| 12-epi-deoxoscalarin | Marine sponges | Antiplasmodial (P. falciparum) | Not specified | [3] |
| Dorisenone D | Marine sponges | Antiplasmodial (P. falciparum) | 0.43 µg/mL | [3] |
| (-)-N-methylmelemeleone-A | Dysidea avara | Weak cytotoxicity (various cell lines) | Not specified | [2] |
| Dysideanone B | Dysidea avara | Cytotoxicity (HeLa, HepG2) | 7.1 µM, 9.4 µM | [2] |
Experimental Protocols
The study of novel marine natural products like this compound involves a multi-step process from collection to bioactivity screening.
Isolation and Purification of Polyhydroxylated Triterpenoids
The following is a generalized protocol for the isolation of triterpenoids from marine sponges, which can be adapted for the specific pursuit of this compound.
-
Sample Collection and Preparation:
-
Collect sponge specimens, preferably by SCUBA to minimize environmental damage and ensure sample quality.
-
Immediately freeze the samples at -20°C or preserve in ethanol to prevent enzymatic degradation of secondary metabolites.
-
Lyophilize the frozen sponge material to remove water.
-
Grind the dried sponge tissue into a fine powder.
-
-
Extraction:
-
Perform sequential extraction of the powdered sponge material with solvents of increasing polarity, starting with a nonpolar solvent like hexane to extract lipids and less polar terpenoids, followed by dichloromethane, ethyl acetate, and finally methanol or ethanol to isolate more polar compounds, including polyhydroxylated derivatives.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Chromatographic Separation:
-
Subject the crude extracts to preliminary fractionation using vacuum liquid chromatography (VLC) or flash chromatography on silica gel or a reversed-phase C18 stationary phase.
-
Further purify the fractions containing compounds of interest using high-performance liquid chromatography (HPLC), employing either normal-phase or reversed-phase columns.
-
Monitor the separation process using thin-layer chromatography (TLC) or analytical HPLC with a suitable detector (e.g., UV, evaporative light scattering detector).
-
Structure Elucidation
The definitive structure of an isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present (e.g., hydroxyl groups).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.
Bioactivity Assays
A range of in vitro assays can be employed to screen for the biological activity of the purified compounds:
-
Cytotoxicity Assays: The MTT or MTS assay is commonly used to assess the cytotoxic effects of the compound on various cancer cell lines.
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using microdilution assays against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Assays: The ability of the compound to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be measured using the Griess assay.
Visualizing Workflows and Pathways
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the discovery of bioactive polyhydroxylated triterpenoids from marine sponges.
Caption: Workflow for marine natural product discovery.
Hypothetical Anti-inflammatory Signaling Pathway
This diagram illustrates a potential mechanism by which a polyhydroxylated squalene derivative could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a hypothetical model based on the known anti-inflammatory activities of other natural products.
Caption: Hypothetical inhibition of NF-κB pathway.
Future Directions and Conclusion
The study of this compound and other polyhydroxylated triterpenoids from marine organisms is a promising frontier in natural product research. While specific data on this compound remains elusive, the broader class of compounds shows significant potential for the development of new therapeutic agents. Future research should focus on:
-
Targeted Isolation: Employing advanced analytical techniques to specifically target and isolate novel polyhydroxylated squalene derivatives from diverse marine sources.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their bioactivity.
-
Supply and Synthesis: Developing sustainable methods for the production of promising compounds, either through aquaculture of the source organism, microbial fermentation, or total chemical synthesis.
References
- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Terpenes from Marine Sponges and Their Associated Organisms | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biologically Active Metabolites from Sponges and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MARINE PHARMACOGNOSY : TURNING THE TIDE IN DRUG DISCOVERY | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of the neurotransmitter systems through the anti-inflammatory and antidepressant-like effects of squalene from Aurantiochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydroxysqualene: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroxysqualene, a naturally occurring triterpene found in species such as Rhus taitensis, has garnered interest for its potential biological activities, including antimycobacterial properties. As with any bioactive compound under investigation for pharmaceutical or other applications, a thorough understanding of its stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known characteristics of this compound and extrapolates its likely stability profile and degradation mechanisms based on the established chemistry of squalene and other polyhydroxylated triterpenoids. Detailed experimental protocols for assessing stability and elucidating degradation pathways are also presented.
Introduction to this compound
This compound is a polyhydroxylated derivative of squalene. While squalene is a simple isoprenoid, the introduction of four hydroxyl groups into the squalene backbone significantly alters its physicochemical properties, including polarity, solubility, and reactivity. The exact positions of the hydroxyl groups can vary, leading to different isomers of this compound.
Known Properties of this compound:
| Property | Value | Source |
| CAS Number | 1043629-23-7 | ChemicalBook |
| Molecular Formula | C30H54O4 | Inferred |
| Antimycobacterial Activity (MIC against M. tuberculosis) | 10.0 μg/mL | ChemicalBook |
Inferred Stability Profile
Factors Influencing Stability:
-
Oxidation: The presence of multiple hydroxyl groups may increase the susceptibility of the molecule to oxidation compared to squalene, which is already prone to oxidation at its double bonds. However, these hydroxyl groups could also act as radical scavengers, potentially imparting some antioxidant stability.
-
Thermal Stress: Triterpenoid structures are generally robust. Studies on triterpene glycosides have shown good stability under various temperature and humidity conditions.[1] It is anticipated that this compound would exhibit reasonable thermal stability, though the hydroxyl groups may be susceptible to dehydration at elevated temperatures.
-
pH: The stability of this compound is likely to be pH-dependent. In strongly acidic or basic conditions, the hydroxyl groups could participate in various reactions, including dehydration and rearrangement.
-
Light: As with many complex organic molecules, exposure to UV or visible light could potentially lead to photodegradation.
Proposed Degradation Pathways
The degradation of this compound is likely to proceed through several pathways, primarily driven by oxidation and thermal stress.
Oxidative Degradation
Oxidative degradation is a major anticipated pathway. The reaction can be initiated by factors such as heat, light, and the presence of metal ions.
References
A Technical Guide to the Theoretical Modeling of Tetrahydroxysqualene Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical workflow for modeling the structure and properties of tetrahydroxysqualene. Given the limited specific literature on this molecule, this document outlines a robust, generalized approach based on established computational methodologies for analogous triterpenoids. The protocols and data presentation formats are designed to be directly applicable by researchers in the field.
Introduction to this compound
This compound (C30H50O4) is a triterpenoid derived from squalene.[1][2] Triterpenoids are a large and structurally diverse class of natural products known for a wide range of biological activities, making them a significant area of interest for drug discovery.[3][4] Understanding the three-dimensional structure and conformational landscape of this compound is crucial for elucidating its mechanism of action, predicting its physicochemical properties, and designing potential derivatives with enhanced therapeutic efficacy.
Theoretical modeling provides a powerful, cost-effective alternative to purely experimental methods for structural elucidation.[5] By employing a combination of molecular mechanics and quantum mechanics, researchers can predict stable conformations, calculate spectroscopic properties like NMR chemical shifts, and explore potential interactions with biological targets.
Proposed Biosynthetic Pathway
The biosynthesis of triterpenoids originates from the linear precursor, squalene.[4][6] Squalene undergoes epoxidation to form (S)-2,3-epoxysqualene, a key intermediate.[4][7] This epoxide is then cyclized by oxidosqualene cyclases (OSCs) into various polycyclic triterpene scaffolds.[4] Subsequent decorations, such as hydroxylations catalyzed by cytochrome P450 enzymes, lead to the final structure. The following diagram illustrates a plausible biosynthetic pathway leading to a tetrahydroxylated squalene derivative.
Theoretical Modeling Workflow
A robust computational strategy for characterizing the structure of this compound involves a multi-step process. This workflow ensures a thorough exploration of the molecule's conformational space and yields accurate structural and spectroscopic data.
Experimental Protocols
This section provides detailed protocols for the key computational steps outlined in the workflow above.
Protocol 1: Conformational Search using Molecular Dynamics (MD)
-
System Preparation:
-
Generate an initial 3D structure of this compound using software like Avogadro or ChemDraw.
-
Assign a general force field suitable for organic molecules, such as the General Amber Force Field (GAFF).
-
Place the molecule in a periodic box of a non-polar solvent (e.g., chloroform or an implicit solvent model) to mimic a solution environment.
-
-
Energy Minimization:
-
Perform a steepest descent minimization for 5,000 steps, followed by a conjugate gradient minimization for another 5,000 steps to relax the initial structure.
-
-
Heating and Equilibration:
-
Gradually heat the system from 0 K to 300 K over 100 picoseconds (ps) using a Langevin thermostat.
-
Run an NPT (isothermal-isobaric) equilibration for 1 nanosecond (ns) to allow the system density to stabilize.
-
-
Production MD:
-
Perform a production simulation in the NVT (canonical) ensemble for at least 100 ns.[8] Save trajectory snapshots every 10 ps. This long simulation allows for extensive sampling of the conformational space.
-
-
Conformer Clustering:
-
Cluster the trajectory snapshots based on the Root Mean Square Deviation (RMSD) of the carbon backbone to group similar conformations.
-
Select the representative structure from the most populated and lowest-energy clusters for further analysis.
-
Protocol 2: Quantum Mechanical Calculations
-
Geometry Optimization:
-
Take the representative low-energy conformers from the MD simulation.
-
Perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[9] An implicit solvent model (e.g., PCM for chloroform) should be used.
-
Verify that each optimized structure is a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometries, calculate the magnetic shielding tensors.
-
The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.[9][10]
-
Employ a larger basis set for better accuracy, such as 6-311+G(2d,p).[9]
-
Calculate the final chemical shifts by referencing the computed shielding values to that of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Data Presentation
Quantitative results from the theoretical modeling should be summarized in clear, structured tables to facilitate analysis and comparison with experimental data.
Table 1: Relative Energies of Optimized Conformers
| Conformer ID | Population (%) from MD | Relative Energy (kcal/mol) (DFT) | Boltzmann Population (%) at 298K |
|---|---|---|---|
| THSQ-1 | 35.2 | 0.00 | 75.1 |
| THSQ-2 | 21.8 | 1.15 | 10.2 |
| THSQ-3 | 15.5 | 1.89 | 3.5 |
| THSQ-4 | 9.3 | 2.50 | 1.3 |
| Other | 18.2 | >3.0 | <1.0 |
Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Lowest Energy Conformer (THSQ-1)
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| C1 | 35.4 | 35.1 | 0.3 |
| C2 | 71.2 | 70.8 | 0.4 |
| C3 | 42.1 | 42.5 | -0.4 |
| C6 | 70.9 | 70.5 | 0.4 |
| C7 | 38.2 | 38.0 | 0.2 |
| ... (all other carbons) | ... | ... | ... |
| Mean Abs. Error | | | 0.35 |
Table 3: Calculated Thermodynamic Properties (298.15 K, 1 atm)
| Property | Value | Units |
|---|---|---|
| Electronic Energy (E₀) | -1550.1234 | Hartrees |
| Enthalpy (H) | -1549.7890 | Hartrees |
| Gibbs Free Energy (G) | -1549.8542 | Hartrees |
| Dipole Moment | 2.85 | Debye |
Conclusion
The theoretical modeling workflow presented in this guide provides a comprehensive framework for the structural elucidation of this compound. By combining molecular dynamics simulations for conformational sampling with high-level quantum mechanical calculations, researchers can obtain detailed insights into the molecule's three-dimensional structure, stability, and spectroscopic properties. The resulting data are invaluable for interpreting experimental results, understanding structure-activity relationships, and guiding future drug development efforts based on the triterpenoid scaffold.
References
- 1. This compound, CasNo.1043629-23-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 2. This compound CAS#: 1043629-23-7 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. s3.smu.edu [s3.smu.edu]
- 6. researchgate.net [researchgate.net]
- 7. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Separation of Hydroxylated Squalene Isomers
Abstract
This application note details robust methodologies for the separation and analysis of hydroxylated squalene isomers using High-Performance Liquid Chromatography (HPLC). Squalene, a triterpenoid hydrocarbon, is a key intermediate in cholesterol biosynthesis and a significant component of skin surface lipids. Its oxidation products, including various hydroxylated isomers like squalene monohydroperoxides (SQOOH) and squalene epoxide, are implicated in various physiological and pathological processes. The presented protocols are designed for researchers, scientists, and drug development professionals, offering both normal-phase and reverse-phase HPLC methods for effective separation and quantification.
Introduction
Squalene's susceptibility to oxidation leads to the formation of a complex mixture of hydroxylated isomers. The accurate identification and quantification of these isomers are crucial for understanding their biological roles, from skin aging and comedogenicity to their potential as biomarkers. This document provides detailed protocols for sample preparation, HPLC analysis, and detection of these compounds, facilitating reliable and reproducible results.
Experimental Workflows
The general workflow for the analysis of hydroxylated squalene isomers involves sample extraction, optional derivatization or cleanup, followed by HPLC separation and detection. The choice between normal-phase and reverse-phase chromatography depends on the specific isomers of interest and the sample matrix.
Caption: General experimental workflow for HPLC analysis of hydroxylated squalene isomers.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC separation of squalene and its hydroxylated derivatives.
Table 1: Reverse-Phase HPLC Retention Times
| Compound | Retention Time (min) | Limit of Detection (LOD) |
| Squalene | 14.2 | 5.0 ng/mL[1] |
| Cholesterol | 11.0 | 1.0 µg/mL[1] |
| Squalene (alternate) | 7.59 | 40 µg/L[2][3] |
Table 2: Normal-Phase HPLC Elution Order
| Elution Order | Compound |
| 1 | α–tocopherol |
| 2 | β–tocopherol |
| 3 | Squalene |
| 4 | γ–tocopherol |
| 5 | δ–tocopherol |
| 6 | Sesamolin |
| 7 | Asarinin |
| 8 | Sesamin |
| 9 | Sesamol |
| 10 | Phytosterol |
Note: This elution order is based on a specific method for sesame oil analysis and may vary with different matrices and conditions.[4]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Squalene and its Oxidation Products
This protocol is suitable for the simultaneous analysis of squalene and its more polar oxidized products, such as epoxides and hydroperoxides.
1. Sample Preparation (from Biological Tissues):
-
Homogenize 1 gram of tissue in a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase for HPLC analysis. For some samples, a preliminary cleanup using solid-phase extraction (SPE) with a silica cartridge may be necessary to remove interfering lipids.[5]
2. HPLC Conditions:
-
Column: C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile:Water gradient or isocratic elution with 100% acetonitrile.[1][6]
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) at 195-215 nm or Mass Spectrometry (MS) with Atmospheric Pressure Chemical Ionization (APCI).[1][6][8]
3. Data Analysis:
-
Identify peaks based on the retention times of pure standards.
-
Quantify the compounds by creating a calibration curve using external standards.
Protocol 2: Normal-Phase HPLC for Separation of Squalene Monohydroperoxide (SQOOH) Isomers
This protocol is optimized for the detailed separation of the various positional isomers of squalene monohydroperoxide.
1. Sample Preparation (from Oxidized Squalene Standard):
-
Prepare a standard solution of squalene.
-
Induce oxidation by exposure to a photosensitizer (e.g., rose bengal) and light, or through auto-oxidation by heating.[9]
-
The resulting mixture of SQOOH isomers can be directly analyzed or subjected to semi-preparative HPLC for isolation of individual isomers.[9]
2. HPLC Conditions:
-
Column: Silica gel (e.g., Vertisep™ UPS silica HPLC column, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of n-hexane, tetrahydrofuran, and 2-propanol (e.g., 93:6:1, v/v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.
-
Detection: UV detector at 215 nm or LC-MS/MS for detailed isomer identification.[10]
3. Data Analysis:
-
The elution order of SQOOH isomers will depend on the position of the hydroperoxide group.
-
Mass spectrometry is highly recommended for the unambiguous identification of each isomer based on their fragmentation patterns.[11]
Logical Relationships in HPLC Method Selection
The choice between normal-phase and reverse-phase HPLC is a critical decision in the analysis of hydroxylated squalene isomers. The following diagram illustrates the logical considerations for selecting the appropriate method.
Caption: Decision tree for selecting an HPLC method for hydroxylated squalene analysis.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the separation and analysis of hydroxylated squalene isomers. By selecting the appropriate HPLC methodology and carefully preparing the samples, researchers can achieve reliable and accurate quantification of these important lipid oxidation products. The provided workflows and decision-making diagrams are intended to streamline the method development process for professionals in research and drug development.
References
- 1. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Squalene Using High-Performance Liquid Chromatography with Diode Array Detection | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Identification of oxidation products of squalene in solution and in latent fingerprints by ESI-MS and LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Squalene isolation by HPLC and quantitative comparison by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Tetrahydroxysqualene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Squalene and its derivatives are known for their antioxidant and emollient properties. The introduction of hydroxyl groups to the squalene backbone to form tetrahydroxysqualene is expected to modify its polarity and biological activity, making it a compound of interest for various applications, including drug delivery and dermatology. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar, thermally labile molecules like this compound, while tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation (CID).
This application note presents a putative fragmentation pattern for this compound, derived from the analysis of similar polyhydroxylated isoprenoids. The proposed fragmentation primarily involves sequential neutral losses of water molecules from the protonated or sodiated molecular ion, followed by cleavage of the isoprenoid backbone.
Predicted Mass Spectrometry Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound ([M+H]⁺, m/z 479.4) upon collision-induced dissociation. These predictions are based on the common fragmentation behaviors of polyhydroxylated triterpenoids, which include dehydration and backbone cleavage.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Description |
| 461.4 | H₂O | [M+H - H₂O]⁺ |
| 443.4 | 2H₂O | [M+H - 2H₂O]⁺ |
| 425.4 | 3H₂O | [M+H - 3H₂O]⁺ |
| 407.4 | 4H₂O | [M+H - 4H₂O]⁺ |
| 339.3 | C₁₀H₁₉O | Cleavage of the C10-C11 bond with loss of a hydroxylated isoprenoid unit. |
| 271.2 | C₁₅H₂₇O₂ | Cleavage of the C15-C16 bond. |
| 203.2 | C₂₀H₃₅O₃ | Cleavage of the C20-C21 bond. |
| 135.1 | C₂₅H₄₃O₄ | Isoprenoid backbone fragment. |
Experimental Protocol
This protocol describes a general procedure for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer (LC-ESI-MS/MS).
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with methanol to prepare working standards in the range of 1 µg/mL to 100 µg/mL.
-
Matrix Samples (e.g., cosmetic formulation, biological extract): Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound. The final extract should be reconstituted in methanol or a mobile phase-compatible solvent.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Gradient from 80% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 80% B
-
12.1-15 min: Column re-equilibration at 80% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Scan Range: m/z 100-600.
-
MS/MS Analysis:
-
Select the protonated molecule [M+H]⁺ (m/z 479.4) as the precursor ion.
-
Optimize collision energy to achieve a characteristic fragmentation pattern (typically in the range of 15-40 eV).
-
Acquire product ion scans to identify the fragment ions.
-
Proposed Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for protonated this compound under CID conditions. The initial steps involve the sequential loss of water molecules, a common characteristic of polyhydroxylated compounds. Subsequent fragmentation is proposed to occur along the isoprenoid backbone, leading to the formation of smaller charged fragments.
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.
Experimental Workflow
The logical flow of the experimental procedure is outlined below, from sample preparation to data analysis.
Application Notes and Protocols: Tetrahydroxysqualene Derivatives in Therapeutic Research
A Note on Terminology: Publicly available research on a compound specifically named "Tetrahydroxysqualene" is limited. However, significant findings exist for a chemically modified derivative, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), which demonstrates notable therapeutic potential. These application notes and protocols will, therefore, focus on the reported activities of HEHSQ as a promising therapeutic agent.
Application Notes
1. Introduction to 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ)
Squalene (SQ) is a natural triterpene and a precursor to many steroids, known for its potential to inhibit tumor progression and lower serum cholesterol.[1][2] However, its therapeutic efficacy can be limited by its bioavailability. To address this, a novel derivative, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ), was synthesized by adding an ethylene glycol moiety to squalene.[1][2] This modification was designed to enhance cell penetration and biological activity.[1][2]
2. Anti-Inflammatory Potential of HEHSQ
HEHSQ has demonstrated significant anti-inflammatory properties, particularly in in-vitro models using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).[1][2] The key findings indicate that HEHSQ can:
-
Reduce Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. HEHSQ has been shown to significantly reduce LPS-stimulated NO production in macrophages.[1][2]
-
Decrease Pro-inflammatory Cytokine and Chemokine Expression: HEHSQ treatment leads to a reduction in the gene expression and secretion of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Chemokine C-C motif ligand 2 (CCL2).[1][2]
Notably, the anti-inflammatory effects of HEHSQ were observed at concentrations 100 times lower than that of unmodified squalene, suggesting a significant enhancement of its therapeutic potential.[1][2] These findings position HEHSQ as a candidate for further investigation in the prevention and treatment of chronic inflammatory diseases.[1]
3. Synergistic Anticancer Potential with Squalene
While direct studies on HEHSQ's anticancer activity are emerging, unmodified squalene has been shown to potentiate the cytotoxicity of several anticancer agents, including adriamycin, bleomycin, and cisplatin, in cultured mammalian cells and murine tumor models.[3] It is hypothesized that squalene may interfere with the efflux of these drugs from cancer cells, thereby enhancing their efficacy.[3] Given the enhanced activity of HEHSQ in other biological contexts, its potential as a synergistic agent in cancer therapy warrants investigation.
Data Presentation
Table 1: Effect of HEHSQ on Cell Viability of RAW264.7 Macrophages
| Compound | Concentration (µg/mL) | Effect on Cell Viability |
| Squalene (SQ) | 1 - 100 | No significant effect |
| HEHSQ | 1 | No significant effect |
| HEHSQ | 10 | Decreased cell viability |
| HEHSQ | 100 | Decreased cell viability |
Data summarized from a study on LPS-stimulated RAW264.7 murine macrophages.[1][2]
Table 2: Anti-inflammatory Activity of HEHSQ in LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration | Effect on NO Production | Effect on TNF-α Expression/Secretion | Effect on CCL2 Expression/Secretion |
| Squalene (SQ) | 100 µg/mL | Significant reduction | Significant reduction | Significant reduction |
| HEHSQ | 1 µg/mL | Significant reduction | Significant reduction | Significant reduction |
Data indicates that HEHSQ demonstrates a potent anti-inflammatory effect at a much lower concentration than unmodified squalene.[1][2]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of HEHSQ on the viability of RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HEHSQ and Squalene (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of HEHSQ or Squalene (e.g., 1, 10, 100 µg/mL). Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
HEHSQ and Squalene
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of HEHSQ or Squalene for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated, LPS only, and compound only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 3: Analysis of Gene Expression by RT-qPCR
This protocol details the measurement of TNF-α and CCL2 mRNA levels in response to HEHSQ treatment.
Materials:
-
RAW264.7 cells
-
LPS, HEHSQ, and Squalene
-
6-well plates
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TNF-α, CCL2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Seed RAW264.7 cells in 6-well plates.
-
Pre-treat the cells with HEHSQ or Squalene for 1 hour, followed by stimulation with LPS for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (TNF-α, CCL2) and the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of HEHSQ.
Caption: Proposed mechanism of HEHSQ's anti-inflammatory action.
References
Liposomal Formulation of Tetrahydroxysqualene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroxysqualene, a triterpene isolated from Rhus taitensis Guill, has demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis[1]. Its hydrophobic nature, however, presents challenges for direct administration and bioavailability. Liposomal encapsulation offers a promising strategy to enhance the solubility, stability, and targeted delivery of this compound. This document provides detailed application notes and experimental protocols for the preparation and characterization of a liposomal formulation of this compound. These guidelines are based on established liposome preparation techniques and are intended to serve as a starting point for the development of a stable and effective drug delivery system.
Introduction to Liposomal this compound
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. They are versatile drug carriers capable of encapsulating both hydrophilic and lipophilic compounds[2][3]. For a hydrophobic molecule like this compound, incorporation into the lipid bilayer of liposomes can improve its aqueous dispersibility, protect it from degradation, and potentially modify its pharmacokinetic profile. The development of a liposomal formulation for this compound is a strategic approach to harness its therapeutic potential.
Potential Applications:
-
Infectious Diseases: As an antimycobacterial agent, a liposomal formulation could enhance the delivery of this compound to infected macrophages where Mycobacterium tuberculosis resides.
-
Drug Delivery Research: Serve as a model system for the encapsulation and delivery of other hydrophobic triterpenoids.
Physicochemical Properties of this compound
A summary of the known chemical properties of this compound is presented in Table 1. Its high molecular weight and predicted low water solubility underscore the rationale for a liposomal delivery system.
| Property | Value | Reference |
| Molecular Formula | C30H50O4 | [1] |
| Molecular Weight | 474.72 g/mol | [1] |
| Boiling Point | 628.4±50.0 °C (Predicted) | [1] |
| Density | 1.000±0.06 g/cm3 (Predicted) | [1] |
| pKa | 13.83±0.10 (Predicted) | [1] |
| Activity | Antimycobacterial (MIC: 10.0 μg/mL vs M. tb) | [1] |
Experimental Protocols
The following protocols describe the preparation and characterization of this compound-loaded liposomes. The thin-film hydration method followed by extrusion is a widely used technique for producing unilamellar vesicles with a controlled size distribution[4].
Materials and Equipment
-
Lipids:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-DSPE)
-
-
Active Pharmaceutical Ingredient (API):
-
This compound
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Buffer:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This method involves the formation of a thin lipid film from a solution of lipids and the drug, followed by hydration to form liposomes[4].
Workflow for Liposome Preparation:
Caption: Workflow for preparing this compound liposomes.
Procedure:
-
Lipid and Drug Dissolution: Dissolve HSPC, Cholesterol, mPEG-DSPE (e.g., in a 55:40:5 molar ratio), and this compound in a mixture of chloroform and methanol (e.g., 9:1 v/v) in a round-bottom flask. The drug-to-lipid ratio can be varied to optimize loading (e.g., 1:10 to 1:20 w/w).
-
Film Formation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc of HSPC is ~52°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The hydration temperature should be kept above the Tc of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Sonication: Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipid film.
-
Extrusion: Subject the MLV suspension to multiple extrusions (e.g., 10-15 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This step produces large unilamellar vesicles (LUVs) with a more uniform size distribution[5].
-
Purification: Remove unencapsulated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Sterilization: Sterilize the final liposomal suspension by filtration through a 0.22 µm filter.
Characterization of Liposomes
Table 2: Characterization Parameters for this compound Liposomes
| Parameter | Method | Purpose |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | To determine the average vesicle size and the uniformity of the size distribution. |
| Zeta Potential | DLS with Electrophoretic Mobility | To assess the surface charge of the liposomes, which influences their stability. |
| Encapsulation Efficiency | HPLC | To quantify the amount of this compound entrapped within the liposomes. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and lamellarity of the liposomes. |
| In Vitro Drug Release | Dialysis Method | To evaluate the release kinetics of this compound from the liposomes in a physiological buffer. |
| Stability | DLS and HPLC over time at different temperatures | To assess the physical and chemical stability of the formulation during storage. |
Protocol for Determining Encapsulation Efficiency (%EE):
-
Separate the unencapsulated drug from the liposomal formulation using a method like ultracentrifugation or size exclusion chromatography.
-
Disrupt the liposomes in the purified fraction using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.
-
Quantify the amount of this compound in the disrupted liposome fraction and the initial formulation using a validated HPLC method.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
Signaling Pathway
The precise signaling pathway of this compound has not yet been elucidated. Given its antimycobacterial activity, it is plausible that its mechanism of action involves the disruption of the mycobacterial cell wall or inhibition of essential enzymatic pathways. The following diagram illustrates a hypothetical signaling pathway based on its known biological activity. Further research is required to validate this proposed mechanism.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The liposomal formulation of this compound presents a viable approach to enhance its therapeutic potential as an antimycobacterial agent. The protocols outlined in this document provide a comprehensive framework for the successful preparation and characterization of a stable and effective drug delivery system. Further in vitro and in vivo studies are necessary to fully evaluate the efficacy and pharmacokinetic profile of this novel formulation.
References
- 1. This compound CAS#: 1043629-23-7 [amp.chemicalbook.com]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mnba-journal.com [mnba-journal.com]
Assessing the Antioxidant Capacity of Tetrahydroxysqualene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antioxidant capacity of Tetrahydroxysqualene (THS), a hydroxylated derivative of squalene. As a lipophilic compound, specific considerations are required for its evaluation. This document outlines detailed protocols for relevant in vitro chemical and cellular assays, data presentation guidelines, and insights into potential signaling pathways involved in its antioxidant activity.
Introduction to this compound and its Antioxidant Potential
Squalene, a naturally occurring triterpene, is known for its antioxidant properties, which are attributed to its ability to quench reactive oxygen species (ROS).[1][2] this compound, with the addition of four hydroxyl groups, is hypothesized to possess enhanced antioxidant activity due to the increased hydrogen-donating capacity of these functional groups. The lipophilic nature of THS suggests its potential to integrate into cellular membranes, offering protection against lipid peroxidation.
In Vitro Chemical Assays for Antioxidant Capacity
Several assays are available to determine the antioxidant capacity of compounds in vitro. For a lipophilic molecule like this compound, it is crucial to select assays that can be performed in organic or mixed aqueous-organic solvent systems.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[3][4] The degree of discoloration is proportional to the scavenging capacity of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable organic solvent (e.g., ethanol, methanol, or a solvent in which THS is soluble). Store in the dark at 4°C.[4]
-
This compound (THS) Stock Solution: Prepare a stock solution of THS in a compatible solvent (e.g., ethanol, DMSO).
-
Standard: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid in the same solvent as THS.[4]
-
-
Assay Procedure:
-
Prepare serial dilutions of the THS stock solution and the standard.
-
In a 96-well microplate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.[5]
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][5]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % scavenging against the concentration of THS and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[6][7] This assay is applicable to both hydrophilic and lipophilic compounds.[6]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.[6] Dilute the resulting solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
THS and Standard Solutions: Prepare as described in the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of THS or standard to separate wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in buffer just before use.[9]
-
THS and Standard (Trolox) Solutions: Prepare serial dilutions in a solvent compatible with the aqueous buffer system (e.g., acetone for lipophilic samples).[11]
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each dilution of THS or Trolox to separate wells.
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[11]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11]
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm, with readings taken every 1-2 minutes for at least 60 minutes.[10]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, THS, and Trolox.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC against the concentration of Trolox to create a standard curve.
-
Determine the ORAC value of THS, expressed as micromoles of Trolox Equivalents (TE) per gram or mole of THS.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation in a cell-based model.[12] Cells are pre-loaded with a fluorescent probe (DCFH-DA) which becomes fluorescent upon oxidation by ROS. The reduction in fluorescence in the presence of the test compound indicates its antioxidant activity.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) to 80-90% confluency.
-
Seed the cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of THS (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) and a positive control (e.g., Quercetin) for 1-2 hours.
-
Wash the cells with PBS.
-
Load the cells with 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution and incubate for 30-60 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding a ROS generator like AAPH or H₂O₂.
-
Immediately measure the fluorescence intensity kinetically at an excitation of ~485 nm and emission of ~530 nm for 1 hour.
-
-
Data Analysis:
-
Calculate the CAA value as the percentage reduction in fluorescence in treated cells compared to control cells.
-
Determine the EC50 value, which is the concentration of THS required to produce a 50% antioxidant effect.
-
Data Presentation
Summarize all quantitative data from the assays in clearly structured tables for easy comparison of the antioxidant capacity of this compound against standard antioxidants.
Table 1: In Vitro Antioxidant Capacity of this compound (THS)
| Assay | Parameter | This compound (THS) | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH Assay | IC50 (µg/mL) | Example Value | Example Value | Example Value |
| ABTS Assay | IC50 (µg/mL) | Example Value | Example Value | Example Value |
| TEAC (µM TE/µM) | Example Value | 1.0 | Example Value | |
| ORAC Assay | ORAC Value (µM TE/g) | Example Value | N/A | N/A |
| CAA Assay | EC50 (µg/mL) | Example Value | N/A | N/A |
Note: The "Example Value" should be replaced with experimentally determined data.
Potential Signaling Pathways of this compound's Antioxidant Action
The antioxidant effects of this compound may extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways. Based on the known activities of its parent compound, squalene, the following pathways are of interest for investigation.[1]
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Squalene has been shown to modulate the Nrf2 pathway.[1] It is plausible that THS, with its enhanced antioxidant potential, could also activate this protective pathway.
Potential activation of the Nrf2-ARE pathway by this compound.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress.[13] The activation of NF-κB leads to the expression of pro-inflammatory cytokines and enzymes. Some antioxidants can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. Squalene has been shown to modulate NF-κB signaling.[1] Investigating the effect of THS on the NF-κB pathway could provide insights into its potential dual antioxidant and anti-inflammatory properties.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's antioxidant capacity.
Experimental workflow for assessing THS antioxidant capacity.
Conclusion
This document provides a framework for the systematic evaluation of the antioxidant capacity of this compound. By employing a combination of in vitro chemical and cell-based assays, researchers can obtain a comprehensive profile of its antioxidant activity. Furthermore, investigating its effects on key signaling pathways like Nrf2 and NF-κB will elucidate the underlying mechanisms of its protective effects. The detailed protocols and data presentation guidelines provided herein are intended to facilitate standardized and comparable assessments of this promising lipophilic antioxidant.
References
- 1. Interdependence of Anti-Inflammatory and Antioxidant Properties of Squalene–Implication for Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Properties of Squalene in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of Tetrahydroxysqualene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroxysqualene is a polyhydroxylated derivative of squalene, a natural triterpene. While squalene itself is known to have various biological activities, including antioxidant and anti-inflammatory effects, the specific bioactivity of this compound remains largely unexplored.[1] These application notes provide a comprehensive experimental framework to screen for and characterize the potential antioxidant, anti-inflammatory, and anticancer activities of this compound. The provided protocols are based on established in vitro assays commonly used in drug discovery and pharmacological research.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Experimental Design Workflow
The overall experimental design follows a tiered approach, starting with preliminary screening for general bioactivities and progressing to more specific mechanistic assays if initial results are promising.
Caption: Experimental workflow for this compound bioactivity testing.
I. Antioxidant Activity Assessment
A primary screening step is to evaluate the antioxidant potential of this compound, as oxidative stress is implicated in numerous diseases.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is colorimetric and can be measured by a spectrophotometer.[4][6][14]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[4][14]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the this compound sample (at various concentrations) to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant like FeSO₄ or Trolox.
-
Express the results as µM of Fe²⁺ equivalents or Trolox equivalents.
Data Presentation: Antioxidant Activity
| Compound | DPPH IC50 (µM) | FRAP (µM Fe²⁺ equivalents at X µM) |
| This compound | ||
| Ascorbic Acid (Control) | ||
| Trolox (Control) |
II. Anti-inflammatory Activity Assessment
Chronic inflammation is a key factor in many diseases. These assays provide an initial screen for the anti-inflammatory potential of this compound.
Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[10][16] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[10][11][16]
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA in phosphate-buffered saline (PBS, pH 6.4) and 0.1 mL of this compound at various concentrations.
-
Aspirin or Diclofenac sodium can be used as a positive control.[10]
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, add 2.5 mL of PBS.
-
Measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. Preventing the lysis of lysosomes, which releases pro-inflammatory enzymes, is a mechanism of anti-inflammatory action.[16]
Protocol:
-
Obtain fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.
-
Prepare a 10% v/v suspension of RBCs in isosaline.
-
Prepare a reaction mixture containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of this compound at various concentrations.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Data Presentation: Anti-inflammatory Activity
| Compound | Protein Denaturation IC50 (µg/mL) | HRBC Membrane Stabilization IC50 (µg/mL) |
| This compound | ||
| Diclofenac Sodium (Control) |
III. Anticancer Activity Assessment
A fundamental screen for potential anticancer drugs is the evaluation of their cytotoxic effects on cancer cell lines.
MTT/MTS Cell Viability Assay
Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[5][9] The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add the MTT or MTS reagent to each well.
-
Incubate for 2-4 hours to allow for formazan formation.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation: Anticancer Activity
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | ||
| HeLa | ||
| A549 |
IV. Mechanistic Studies: Signaling Pathways
Should this compound show significant activity in the initial screens, further experiments can be conducted to elucidate its mechanism of action. For instance, if antioxidant activity is observed, its effect on intracellular reactive oxygen species (ROS) and related signaling pathways could be investigated.
Potential Signaling Pathway for Investigation (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an antioxidant compound.
Caption: Hypothetical signaling pathways modulated by this compound.
Further investigation into these pathways could involve techniques such as Western blotting to assess the phosphorylation status of key proteins (e.g., p38, JNK, ERK, IκBα) or quantitative PCR to measure the expression of target genes (e.g., inflammatory cytokines, antioxidant enzymes).
Conclusion
This document provides a foundational experimental plan for the initial bioactivity screening of this compound. The results from these assays will guide further, more detailed mechanistic studies to fully characterize its pharmacological potential. It is crucial to include appropriate positive and negative controls in all experiments and to perform statistical analysis to ensure the significance of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 16. bbrc.in [bbrc.in]
Scaling Up the Synthesis of Tetrahydroxysqualene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tetrahydroxysqualene, with a focus on scalable methods for larger-scale production. The information is targeted toward researchers, scientists, and professionals involved in drug development and medicinal chemistry who require robust and scalable synthetic routes to polyhydroxylated natural products.
Introduction
This compound is a polyhydroxylated derivative of squalene, a naturally occurring triterpene. The introduction of hydroxyl groups into the squalene backbone significantly alters its physicochemical properties, making it a molecule of interest for various applications, including as a potential therapeutic agent or a key intermediate in the synthesis of complex natural products. The primary challenge in utilizing this compound lies in its efficient and scalable synthesis. This document outlines and compares three primary methods for the dihydroxylation of squalene to produce this compound and its polyhydroxylated analogues: the Sharpless Asymmetric Dihydroxylation, the Upjohn Dihydroxylation, and oxidation with potassium permanganate.
Methods Overview and Data Presentation
The synthesis of this compound from squalene involves the dihydroxylation of the double bonds within the squalene molecule. The choice of method will depend on the desired stereochemistry, scale of the reaction, and tolerance for hazardous reagents. Below is a summary of the key quantitative parameters for each method at a laboratory scale, providing a basis for comparison and scale-up considerations.
| Parameter | Sharpless Asymmetric Dihydroxylation | Upjohn Dihydroxylation | Potassium Permanganate Oxidation |
| Starting Material | Squalene | Squalene | Squalene |
| Scale | 1 g | 1 g | 1 g |
| Catalyst/Reagent | K₂OsO₂(OH)₄ (0.2 mol%), (DHQD)₂PHAL (1 mol%) | OsO₄ (0.5 mol%) | KMnO₄ (4 eq per double bond) |
| Co-oxidant | K₃Fe(CN)₆ (3 eq), K₂CO₃ (3 eq) | N-Methylmorpholine N-oxide (NMO) (1.5 eq) | - |
| Solvent | t-BuOH/H₂O (1:1) | Acetone/H₂O (10:1) | t-BuOH/H₂O (1:1), with cooling |
| Temperature | 0 °C to room temperature | Room temperature | 0 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 2-4 hours |
| Typical Yield | >90% (for dihydroxylation of one double bond) | 70-90% (for dihydroxylation of one double bond) | Variable, often lower due to over-oxidation |
| Purity | High, good stereocontrol | High | Moderate, risk of side products |
| Scalability | Moderate, cost of chiral ligand is a factor | Good, widely used in process chemistry | Challenging due to exothermicity and MnO₂ waste |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation
This method is renowned for its high enantioselectivity in the dihydroxylation of alkenes and has been applied to squalene.[1] The use of a chiral ligand directs the stereochemical outcome of the reaction.
Materials:
-
Squalene
-
AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure (1 g scale):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add t-BuOH (20 mL) and water (20 mL).
-
Add AD-mix-β (5.6 g) to the solvent mixture and stir until the solids are dissolved, resulting in a clear, yellow-orange solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add squalene (1 g, 2.43 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of sodium sulfite (6 g).
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl acetate (50 mL) and stir for another 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired polyhydroxylated squalene.
Upjohn Dihydroxylation
The Upjohn dihydroxylation is a reliable and widely used method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).[2][3][4]
Materials:
-
Squalene
-
Osmium tetroxide (OsO₄) solution (e.g., 4 wt% in H₂O)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure (1 g scale):
-
In a 100 mL round-bottom flask, dissolve squalene (1 g, 2.43 mmol) in a mixture of acetone (40 mL) and water (4 mL).
-
Add N-methylmorpholine N-oxide (NMO) (0.43 g, 3.65 mmol) to the solution and stir until dissolved.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.15 mL of a 4 wt% aqueous solution, ~0.012 mmol OsO₄).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (20 mL).
-
Stir for 30 minutes, then extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Potassium Permanganate Oxidation
Oxidation with cold, dilute potassium permanganate (KMnO₄) is a classical method for the syn-dihydroxylation of alkenes. While less expensive than osmium-based methods, it often suffers from lower yields due to over-oxidation and can be challenging to control on a larger scale.[5]
Materials:
-
Squalene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure (1 g scale):
-
Dissolve squalene (1 g, 2.43 mmol) in t-BuOH (50 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, prepare a solution of potassium permanganate (1.54 g, 9.72 mmol) and sodium hydroxide (0.2 g, 5 mmol) in water (50 mL).
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the cold KMnO₄ solution to the vigorously stirred squalene solution over 1 hour, maintaining the temperature at 0 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue stirring at 0 °C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.
-
Filter the mixture through a pad of Celite to remove any remaining manganese salts.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and experimental workflows described in the protocols.
Caption: Sharpless Asymmetric Dihydroxylation Workflow.
Caption: Upjohn Dihydroxylation Workflow.
Caption: Potassium Permanganate Oxidation Workflow.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors for each method:
-
Sharpless Asymmetric Dihydroxylation:
-
Cost: The chiral ligand and osmium catalyst are expensive, which can be a significant cost driver at a larger scale.
-
Catalyst Loading: Optimizing catalyst loading is crucial to balance cost and reaction efficiency. Lowering the catalyst loading may require longer reaction times or higher temperatures.
-
Work-up: The large quantities of inorganic salts from the AD-mix can complicate work-up and purification at scale.
-
-
Upjohn Dihydroxylation:
-
Safety: Osmium tetroxide is highly toxic and volatile. At a larger scale, closed systems and appropriate handling procedures are mandatory. The use of encapsulated or immobilized osmium tetroxide can mitigate these risks.
-
Heat Transfer: The reaction is exothermic. Efficient heat management is critical to prevent temperature spikes that could lead to side reactions or decomposition of the product.
-
NMO Stoichiometry: Precise control of NMO stoichiometry is important to ensure efficient catalyst turnover without promoting side reactions.
-
-
Potassium Permanganate Oxidation:
-
Exothermicity: This reaction is highly exothermic and requires careful temperature control, especially during the addition of KMnO₄. Inadequate cooling can lead to runaway reactions and over-oxidation.
-
Waste Management: The reaction generates a large amount of manganese dioxide (MnO₂) sludge, which requires proper disposal.
-
Mixing: Efficient mixing is essential to ensure good contact between the aqueous permanganate solution and the organic substrate, particularly in a biphasic system.
-
Conclusion
The synthesis of this compound can be achieved through several dihydroxylation methods, each with its own advantages and challenges for scalability. The Sharpless Asymmetric Dihydroxylation offers excellent stereocontrol, which is often critical for pharmaceutical applications. The Upjohn Dihydroxylation provides a robust and generally high-yielding alternative, particularly when stereochemistry is not a primary concern or when a racemic mixture is acceptable. While potassium permanganate is a less expensive reagent, its use at a larger scale is hampered by safety and waste disposal concerns. For industrial-scale production, the Upjohn method, potentially with an immobilized osmium catalyst, often represents the most practical approach. Careful process development and optimization are essential to ensure a safe, efficient, and cost-effective synthesis of this compound at any scale.
References
Application Notes and Protocols for the Chromatographic Purification of Tetrahydroxysqualene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chromatographic purification of tetrahydroxysqualene, a polyhydroxylated derivative of squalene. Given the increased polarity imparted by the four hydroxyl groups, the purification strategy focuses on normal-phase and reversed-phase high-performance liquid chromatography (HPLC). The following sections detail the methodologies, expected outcomes, and necessary workflows for achieving high-purity this compound suitable for research and drug development applications.
Introduction
This compound is a polyhydroxylated triterpenoid of interest for its potential biological activities. As a derivative of squalene, it possesses a C30 backbone, but the addition of four hydroxyl groups significantly increases its polarity compared to the parent hydrocarbon. This increased polarity is the key consideration in developing an effective chromatographic purification strategy. The goal is to separate this compound from less polar lipids, such as squalene, and other more polar or less polar impurities that may be present in a crude extract or synthetic reaction mixture.
This document outlines two primary HPLC-based purification protocols: a normal-phase method for initial purification and separation from non-polar contaminants, and a reversed-phase method for final polishing and removal of highly polar impurities.
Data Presentation
The following tables summarize the expected quantitative data from the described purification protocols. These values are representative and may vary based on the specific sample matrix and instrumentation.
Table 1: Normal-Phase HPLC Purification Parameters and Expected Results
| Parameter | Value |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Isopropanol (Gradient) |
| Gradient | 95:5 to 70:30 (Hexane:Isopropanol) over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | 12.5 min |
| Purity after NP-HPLC | >90% |
| Yield | ~85% |
Table 2: Reversed-Phase HPLC Purification Parameters and Expected Results
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (Isocratic) |
| Isocratic Condition | 85:15 (Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | 8.2 min |
| Final Purity | >98% |
| Yield | ~95% (from NP-HPLC fraction) |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Primary Purification
This protocol is designed for the initial purification of a crude extract or synthetic mixture containing this compound. Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having stronger interactions with the stationary phase and thus longer retention times.[1][2][3]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and UV detector.
-
Silica gel column (e.g., Luna Silica, Kinetex HILIC)[2].
-
HPLC-grade hexane.
-
HPLC-grade isopropanol.
-
Sample of crude this compound dissolved in hexane.
-
0.22 µm syringe filters.
Methodology:
-
Column Equilibration: Equilibrate the silica gel column with 95:5 (v/v) hexane:isopropanol at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound sample in hexane to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject 20-100 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run a linear gradient from 5% to 30% isopropanol in hexane over 20 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 210 nm. Collect the fraction corresponding to the this compound peak, which is expected to elute as the mobile phase becomes more polar.
-
Post-run: Wash the column with 100% isopropanol for 15 minutes, followed by re-equilibration with the initial mobile phase conditions if another run is to be performed.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the enriched this compound.
Protocol 2: Reversed-Phase HPLC for Final Polishing
This protocol is intended for the final purification of the enriched this compound fraction obtained from the normal-phase step. Reversed-phase chromatography separates molecules based on their hydrophobicity.[4][5]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an isocratic pump and UV detector.
-
C18 column (e.g., TSKgel ODS-100V)[5].
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Partially purified this compound from Protocol 1.
-
0.22 µm syringe filters.
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 85:15 (v/v) acetonitrile:water at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the enriched this compound sample in the mobile phase (85:15 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 20-50 µL of the prepared sample onto the column.
-
Chromatographic Separation: Perform an isocratic elution with 85:15 acetonitrile:water for 15-20 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 210 nm and collect the fraction corresponding to the pure this compound peak.
-
Post-run: Wash the column with 100% acetonitrile for 15 minutes, followed by storage in an appropriate solvent (e.g., 80:20 methanol:water).
-
Solvent Evaporation and Lyophilization: Evaporate the acetonitrile from the collected fraction under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final, high-purity this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound, from the crude sample to the final pure compound.
Caption: Purification workflow for this compound.
Logical Relationship of Chromatographic Steps
This diagram shows the logical progression and rationale behind the two-step chromatographic purification process.
Caption: Rationale for the two-step purification process.
References
Application Notes and Protocols for the Derivatization of Tetrahydroxysqualene for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroxysqualene, a polyhydroxylated derivative of squalene, is a molecule of interest in various biological and chemical studies. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging. Derivatization is a crucial sample preparation step to convert the polar hydroxyl groups into less polar, more volatile moieties suitable for GC analysis. This document provides detailed application notes and protocols for the silylation of this compound, a common and effective derivatization technique. The trimethylsilyl (TMS) ethers of this compound exhibit increased volatility and thermal stability, allowing for successful separation and quantification by GC-Mass Spectrometry (GC-MS).
Experimental Protocols
This section details the necessary procedures for the derivatization of this compound for GC analysis. The most common and effective method is silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.
Materials and Reagents
-
This compound standard
-
Silylating agents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile
-
Internal Standard (IS): e.g., Cholestane or a suitable deuterated analog
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
-
GC-MS system
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is a robust method for the derivatization of polyhydroxylated compounds.
-
Sample Preparation:
-
Accurately weigh 1 mg of the dried this compound sample or standard into a 2 mL glass reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]
-
Add 100 µL of the internal standard solution (e.g., 100 µg/mL cholestane in hexane) and evaporate to dryness.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Protocol 2: Silylation using MSTFA
MSTFA is another powerful silylating agent, often used for its volatility and the volatility of its byproducts.[2]
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to ensure an anhydrous sample with the internal standard.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 50 µL of MSTFA to the vial.
-
Securely cap the vial and mix thoroughly.
-
Heat the reaction mixture at 60°C for 45 minutes.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS.
-
Data Presentation
The following tables summarize typical quantitative data and GC-MS parameters for the analysis of silylated this compound. Note that the quantitative values are illustrative and should be determined for each specific assay and instrument.
Table 1: Illustrative Quantitative Performance of Silylation Methods
| Parameter | BSTFA + 1% TMCS Method | MSTFA Method |
| Derivatization Yield | > 95% | > 95% |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | 1-10 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-30 ng/mL | 5-30 ng/mL |
| Precision (%RSD) | < 10% | < 10% |
| Recovery | 90-110% | 90-110% |
Table 2: Recommended GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min |
| MS Transfer Line Temp. | 290°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-800 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: Workflow for this compound Derivatization and GC-MS Analysis.
Biochemical Context: Squalene Biosynthesis Pathway
This compound is a hydroxylated form of squalene, a key intermediate in the biosynthesis of sterols, such as cholesterol.[3][4][5] The following diagram shows the central role of squalene in this pathway.
Caption: Simplified Squalene and Cholesterol Biosynthesis Pathway.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. Squalene: More than a Step toward Sterols [mdpi.com]
- 5. epoxysqualene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tetrahydroxysqualene Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydroxysqualene (THSQ). Our goal is to help you overcome common solubility challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THSQ) and what are its known biological activities?
This compound is a triterpene that has demonstrated antimycobacterial activity. Specifically, it has been shown to be effective against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 10.0 μg/mL.[1][2][3]
Q2: I'm having trouble dissolving THSQ. What are the recommended solvents?
This compound is a lipophilic molecule and is generally soluble in several organic solvents. Based on available data, the following solvents can be used:
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For most biological applications, starting with DMSO is recommended.
Q3: My THSQ is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like THSQ. Here are several troubleshooting steps you can take:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve the THSQ in pure DMSO to create a concentrated stock solution (e.g., 10 mM). This often improves the initial dissolution.
-
Optimize the Final DMSO Concentration: When diluting your DMSO stock into your aqueous buffer or media, aim for a final DMSO concentration of less than 1%.[4] Higher concentrations can be toxic to cells. However, for some compounds, a final DMSO concentration of up to 5% might be necessary to maintain solubility, but this should be tested for its effect on your specific assay.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Gentle Warming: Gently warm your final solution in a water bath (e.g., to 37°C) to aid in dissolution. However, be cautious about the temperature stability of THSQ and your other reagents.
-
Sonication: Brief sonication can help to break up aggregates and improve solubilization. Use a bath sonicator to avoid localized heating.
-
Use of Pluronic F-68: For in vitro assays, incorporating a small amount of Pluronic F-68 (a non-ionic surfactant) in your final medium can help to maintain the solubility of hydrophobic compounds.
Q4: How should I prepare a stock solution of THSQ?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to dissolve the powdered THSQ in an appropriate organic solvent, like DMSO, to a known concentration.
Q5: Is there a known signaling pathway for the antimycobacterial activity of THSQ?
The precise signaling pathway for this compound's antimycobacterial activity has not been fully elucidated. However, based on the known mechanisms of other triterpenoids against bacteria, a plausible mechanism involves the disruption of the bacterial cell wall.[5] Triterpenoids are known to interfere with the integrity of the cell membrane and inhibit the synthesis of key cell wall components like peptidoglycan.[5][6] A proposed pathway is visualized in the "Signaling Pathways and Workflows" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| THSQ powder will not dissolve in the initial solvent. | Insufficient solvent volume or incorrect solvent choice. | 1. Increase the volume of the solvent gradually. 2. Try a different recommended organic solvent (see solubility table below). 3. Gentle vortexing or sonication may aid dissolution. |
| A thin film or precipitate forms after adding the THSQ stock solution to the aqueous medium. | The compound is "crashing out" of solution due to the change in polarity. | 1. Lower the final concentration of THSQ in your assay. 2. Decrease the percentage of the organic solvent in the final dilution step. 3. Add the THSQ stock solution to the medium while vortexing to ensure rapid mixing. 4. Consider the use of a surfactant like Pluronic F-68. |
| Inconsistent results between experiments. | Precipitation of THSQ leading to variable effective concentrations. | 1. Visually inspect your final solution for any signs of precipitation before each experiment. 2. Prepare fresh dilutions from your stock solution for each experiment. 3. Ensure your DMSO stock is stored properly to prevent water absorption, which can decrease solubility. |
| Cell toxicity observed at the effective concentration of THSQ. | The solvent (e.g., DMSO) concentration may be too high. | 1. Ensure the final DMSO concentration is as low as possible, ideally below 1%.[4] 2. Run a solvent toxicity control in your experiments. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions for biological assays. |
| Chloroform | Soluble | Suitable for chemical analysis and some formulation studies. |
| Dichloromethane | Soluble | Can be used for extraction and purification purposes. |
| Ethyl Acetate | Soluble | Another option for extraction and chromatography. |
| Acetone | Soluble | Useful for cleaning and as a solvent for some chemical reactions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: The molecular weight of this compound (C₃₀H₅₀O₄) is 474.72 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 474.72 g/mol = 0.0047472 g = 4.75 mg
-
-
Weigh the THSQ: Carefully weigh out 4.75 mg of THSQ powder using an analytical balance and transfer it to a sterile, amber microcentrifuge tube. Using an amber tube will protect the compound from light.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the THSQ powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound's antimycobacterial action.
Caption: Logical workflow for troubleshooting THSQ solubility issues.
References
- 1. Tetrahdroxysqualene from Rhus taitensis Shows Antimycobacterial Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahdroxysqualene from Rhus taitensis shows antimycobacterial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1043629-23-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
"preventing oxidation of Tetrahydroxysqualene during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Tetrahydroxysqualene during storage.
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Storage
If you suspect your stored this compound has undergone oxidative degradation, follow this troubleshooting guide.
Symptoms:
-
Change in physical appearance (e.g., color change from white to yellow/brown).
-
Decreased potency or altered activity in assays.
-
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS).
-
Changes in solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent oxidation?
A1: While specific long-term stability data for this compound is not extensively published, based on the polyhydroxylated and unsaturated structure of the related compound squalene, the following conditions are recommended to minimize oxidation:
-
Temperature: Store at -20°C or below. For long-term storage, -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Formulation: If in solution, use a deoxygenated solvent. The choice of solvent can also impact stability.
Q2: Should I use an antioxidant when storing this compound?
A2: Yes, the addition of an antioxidant is a common and effective strategy to prevent the oxidation of susceptible compounds. The choice and concentration of the antioxidant should be carefully considered and validated for compatibility with your downstream applications.
Comparison of Common Antioxidants:
| Antioxidant | Recommended Concentration Range (w/w) | Solubility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Lipid-soluble | Effective free radical scavenger. |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Lipid-soluble | Often used in combination with BHT. |
| Vitamin E (α-tocopherol) | 0.05% - 0.5% | Lipid-soluble | A natural antioxidant that can be a good choice for in vivo applications. |
| Ascorbyl Palmitate | 0.01% - 0.02% | Lipid-soluble | An ester of ascorbic acid that also acts as a synergist with other antioxidants. |
Q3: How can I detect oxidation in my this compound sample?
A3: Several analytical techniques can be employed to detect the oxidation of this compound. A multi-faceted approach is often the most reliable.
-
Peroxide Value (PV): This is a common method to measure the initial stages of lipid peroxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures secondary oxidation products, such as malondialdehyde (MDA).
-
Chromatography (HPLC, LC-MS): These techniques can be used to monitor the appearance of degradation products and the disappearance of the parent compound over time.
Q4: What are the likely degradation products of this compound oxidation?
A4: The oxidation of this compound is expected to occur at the double bonds within the squalene backbone, leading to the formation of various oxidation products, including epoxides, hydroperoxides, and eventually smaller chain aldehydes and ketones. The presence of multiple hydroxyl groups may also influence the oxidation pathway.
Hypothesized Oxidation Pathway:
Caption: Hypothesized oxidation pathway of this compound.
Experimental Protocols
Protocol: Determination of Peroxide Value (PV)
This protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Sample Preparation:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL flask.
-
Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform.
-
Swirl to dissolve the sample.
-
-
Reagent Addition:
-
Add 0.5 mL of a saturated potassium iodide (KI) solution.
-
Allow the solution to stand with occasional shaking for exactly 1 minute.
-
-
Titration:
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, shaking vigorously until the yellow color almost disappears.
-
Add 0.5 mL of a 1% starch indicator solution and continue the titration until the blue color disappears.
-
-
Blank Determination:
-
Perform a blank titration without the sample.
-
-
Calculation:
-
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
-
Stability Testing Experimental Workflow:
Caption: General workflow for a this compound stability study.
Technical Support Center: Optimizing HPLC Gradient for Tetrahydroxysqualene Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC gradient for the separation of Tetrahydroxysqualene.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound separation?
A1: For a non-polar compound like this compound, a reversed-phase HPLC method is a good starting point. A C18 column is often the stationary phase of choice. A common mobile phase would consist of a mixture of an organic solvent (like acetonitrile or methanol) and water. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is typically necessary to achieve a good separation of squalene and its derivatives.[1][2]
Q2: What detection wavelength is recommended for this compound?
A2: Squalene and its derivatives lack strong chromophores, making UV detection challenging. Detection is often performed at low UV wavelengths, typically between 200 and 220 nm.[1][2][3] A refractive index (RI) detector can also be used if the sample concentration is high enough.
Q3: Why am I seeing peak tailing with my this compound peak?
A3: Peak tailing in HPLC can be caused by several factors.[4][5] For a non-polar compound like this compound, potential causes include:
-
Secondary interactions: Active sites on the silica packing of the column can interact with the analyte, causing tailing.[4][5]
-
Column overload: Injecting too much sample can lead to peak distortion.[4]
-
Column degradation: Voids in the column bed or a contaminated frit can cause poor peak shape.[4]
-
Inappropriate mobile phase pH: Although less critical for non-ionizable compounds like this compound, ensuring the mobile phase is neutral can prevent unforeseen interactions.
Q4: How can I improve the resolution between this compound and its isomers or impurities?
A4: To improve resolution, you can optimize the gradient profile. A shallower gradient, which involves a slower increase in the organic solvent concentration over a longer time, can enhance the separation of closely eluting compounds.[6][7] You can also experiment with different organic modifiers (e.g., switching from acetonitrile to methanol) or try a different stationary phase with alternative selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing out the front.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Use an end-capped C18 column to minimize interactions with residual silanols.[5] Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help. |
| Column Overload | Reduce the injection volume or dilute the sample.[4] |
| Column Void or Contamination | Replace the column or guard column.[4][8] Ensure proper sample filtration to prevent frit blockage. |
| Injection Solvent Mismatch | Dissolve the sample in the initial mobile phase composition if possible. |
Issue 2: Inconsistent Retention Times
Symptoms:
-
The retention time of the this compound peak shifts between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Poorly Equilibrated Column | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[9] Check for leaks in the HPLC system.[9] |
| Pump Malfunction | Verify that the HPLC pump is delivering a consistent flow rate and gradient composition.[8] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[9] |
Issue 3: Ghost Peaks or Carryover
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in subsequent runs after a concentrated sample injection.
Possible Causes & Solutions:
| Cause | Solution |
| Late Eluting Compounds | Extend the gradient run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.[10] |
| Contaminated Mobile Phase or System | Use high-purity HPLC-grade solvents. Flush the system and injector with a strong solvent. |
| Sample Carryover from Injector | Optimize the needle wash procedure in the autosampler settings. |
Experimental Protocols
Protocol 1: Generic Gradient Optimization for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Initial Scouting Gradient:
-
Start with a broad linear gradient from 50% B to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Analysis of Scouting Run:
-
Determine the approximate percentage of mobile phase B at which this compound elutes.
-
-
Gradient Refinement:
-
Design a new gradient that is shallower around the elution point of the analyte. For example, if the peak eluted at 80% B, a new gradient could be from 70% B to 90% B over 15 minutes.[7]
-
Protocol 2: Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent, such as hexane or isopropanol.
-
If necessary, perform a saponification step to remove interfering lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Example of Gradient Optimization Data
| Gradient Program | Retention Time (min) | Peak Asymmetry (USP) | Resolution (from nearest impurity) |
| Scouting Gradient (50-100% B in 20 min) | 15.2 | 1.8 | 1.2 |
| Optimized Gradient 1 (70-90% B in 15 min) | 12.5 | 1.3 | 1.8 |
| Optimized Gradient 2 (75-85% B in 20 min) | 16.8 | 1.1 | 2.1 |
Table 2: Troubleshooting Guide Summary
| Issue | Key Areas to Investigate | Recommended First Action |
| Peak Tailing | Column, Sample Overload, Mobile Phase | Reduce sample concentration. |
| Inconsistent Retention Times | Column Equilibration, Pump, Mobile Phase | Increase column equilibration time. |
| Poor Resolution | Gradient Program, Mobile Phase, Column | Decrease the gradient slope around the analyte elution time. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Squalene isolation by HPLC and quantitative comparison by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Squalene detection in liquid chromatography with UV-Vis - Chromatography Forum [chromforum.org]
Technical Support Center: Tetrahydroxysqualene Mass Spectrometry
Welcome to the technical support center for troubleshooting mass spectrometry ionization of Tetrahydroxysqualene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weak or no signal for this compound in my ESI-MS?
A1: this compound, being a relatively nonpolar polyhydroxylated lipid, can exhibit poor ionization efficiency in electrospray ionization (ESI). Several factors can contribute to a weak signal, including suboptimal sample concentration, inappropriate ionization polarity, or the absence of suitable adduct-forming agents in the mobile phase.[1][2]
Q2: What are the expected adducts for this compound in positive and negative ion modes?
A2: In positive ion mode, you can expect to see protonated molecules ([M+H]⁺), as well as adducts with alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[3][4] The formation of these adducts is common, even with trace amounts of the corresponding salts present in your sample or glassware.[4][5] In negative ion mode, deprotonated molecules ([M-H]⁻) are expected due to the hydroxyl groups.[1]
Q3: My mass spectrum is very complex with many unexpected peaks. What could be the cause?
A3: A complex spectrum can arise from several sources. In-source fragmentation, where the molecule fragments within the ion source, can generate multiple product ions.[6] Additionally, the presence of various adducts with different cations can lead to a splitting of the signal.[7] Ozonolysis of squalene derivatives can also lead to a complex mixture of products.[8]
Q4: Can I use other ionization techniques besides ESI for this compound?
A4: Yes, for nonpolar or less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more effective than ESI.[1] These techniques are generally better suited for analytes that are not pre-charged in solution.
Troubleshooting Guides
Issue 1: Poor Signal Intensity
If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow.
Issue 2: Unstable or Fluctuating Signal
An unstable signal can be caused by issues with the spray, the LC system, or the mass spectrometer itself.
Experimental Protocols
Protocol 1: Enhancing Ionization through Adduct Formation
This protocol details a method to improve the signal of this compound by promoting the formation of sodium adducts.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Post-column infusion: Prepare a 1 mM solution of sodium acetate in methanol.
-
-
LC-MS Parameters:
-
LC Column: A C18 reversed-phase column is suitable.
-
Gradient: A standard gradient from 50% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Post-Column Infusion: Introduce the sodium acetate solution via a T-junction before the ESI source at a flow rate of 10 µL/min.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 400-600.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Look for the [M+Na]⁺ ion of this compound.
Protocol 2: Analysis in Negative Ion Mode
This protocol is for the detection of the deprotonated molecule.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM ammonium acetate.
-
-
LC-MS Parameters:
-
LC Column: C18 reversed-phase.
-
Gradient: A suitable gradient for lipid separation.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ESI.
-
Scan Range: m/z 400-600.
-
Capillary Voltage: -3.0 to -4.0 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Monitor for the [M-H]⁻ ion.
Quantitative Data Summary
The following table summarizes typical starting parameters for optimizing the ESI-MS analysis of polyhydroxylated lipids like this compound. Optimal values are instrument-dependent and require empirical determination.
| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |
| Capillary Voltage | +3.5 to +4.5 kV | -3.0 to -4.0 kV | Promotes efficient spray and ion formation. |
| Nebulizer Gas (N₂) Flow | 30-50 psi | 30-50 psi | Assists in desolvation of droplets. |
| Drying Gas (N₂) Flow | 5-10 L/min | 5-10 L/min | Aids in solvent evaporation. |
| Drying Gas Temperature | 250-350 °C | 250-350 °C | Facilitates desolvation. |
| Mobile Phase Additive | 0.1% Formic Acid or 1mM Sodium Acetate | 5 mM Ammonium Acetate | Enhances protonation/adduct formation or deprotonation. |
Table 1: Recommended Starting Parameters for ESI-MS Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Technical Support Center: NMR Signal Assignment for Tetrahydroxysqualene and Analogs
Welcome to the technical support center for NMR signal assignment of complex polyhydroxylated molecules like tetrahydroxysqualene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows severe signal overlapping in the aliphatic region. How can I resolve individual proton signals?
A1: Signal overlapping is a common issue for large, flexible molecules with many similar proton environments.[1][2][3][4][5] Here are several strategies to resolve overlapping signals:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce different chemical shifts and may resolve some overlapping signals.[3] Aromatic solvents like benzene-d₆ often cause significant changes in the chemical shifts of nearby protons due to anisotropic effects.
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 800 MHz) will increase the dispersion of the signals along the chemical shift axis, often resolving multiplets.[5]
-
Use 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap by spreading the signals into a second dimension.[4][6][7]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks. Even if signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can often be resolved.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct coupling to the entire spin system, which is useful for identifying all protons belonging to a particular structural fragment.
-
-
Advanced 1D Techniques:
-
1D TOCSY: Allows for the selective excitation of a single proton and observation of all other protons in its spin system, effectively pulling out a sub-spectrum from the overlapped region.[4]
-
Relaxation-Based Methods: If two overlapping signals have different spin-lattice relaxation times (T₁), an inversion recovery experiment can be set up to null one of the signals, revealing the other.[8]
-
Q2: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum of this compound. What experiments can help?
A2: Quaternary carbons do not have attached protons, so they do not show up in HSQC or DEPT-135 spectra and are often weak in the standard ¹³C spectrum. The following methods are recommended:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for assigning quaternary carbons. It detects correlations between carbons and protons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be determined.[7]
-
Increase Scan Number and Relaxation Delay: Quaternary carbons often have longer T₁ relaxation times. Increasing the relaxation delay (d1) and the number of scans for the ¹³C NMR experiment can help improve the signal-to-noise ratio of these weak signals.
-
Computational Prediction: Using computational chemistry software to predict ¹³C chemical shifts can provide a good starting point for assignments.[9][10][11][12][13] Comparing the experimental spectrum to the predicted spectrum can help in assigning difficult signals like quaternary carbons.
Q3: The stereochemistry of the hydroxyl groups is ambiguous. Which NMR experiment is best for determining relative stereochemistry?
A3: Determining the relative stereochemistry of chiral centers is a common challenge. The primary NMR method for this is:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence or absence of NOE/ROE cross-peaks between specific protons can provide definitive information about their relative stereochemistry. For example, a strong NOE between two protons on a ring system would suggest they are on the same face (cis).[14][15]
For flexible molecules like this compound, ROESY is often preferred as it can distinguish between direct and relayed NOEs and is less prone to zero-crossing issues for medium-sized molecules.
Experimental Protocols
General Protocol for 2D NMR Data Acquisition for a Polyhydroxylated Triterpene
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Filter the solution into a high-quality NMR tube to remove any particulate matter.
-
Thoroughly degas the sample if oxygen-sensitive or for precise NOE measurements.
-
-
Initial 1D NMR:
-
Acquire a standard ¹H NMR spectrum to check for sample purity and concentration.
-
Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY: Use a standard gradient-selected COSY sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-selected, sensitivity-enhanced HSQC sequence. Optimize the ¹JCH coupling constant (typically around 145 Hz for sp³ carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a gradient-selected HMBC sequence. The long-range coupling constant (ⁿJCH) should be optimized based on the expected couplings (a typical value is 8 Hz).
-
NOESY/ROESY: Use a standard phase-sensitive gradient-selected NOESY or ROESY sequence. The mixing time is a crucial parameter and may need to be optimized (typical values range from 200 to 800 ms).
-
Data Presentation
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Isomer
Note: This is representative data for educational purposes, as specific experimental data for this compound is not widely available. Chemical shifts are highly dependent on the specific isomer and solvent.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) |
| 1 | 17.7 | 1.68 | s |
| 2 | 124.5 | 5.15 | t (7.1) |
| 3 | 135.2 | - | - |
| 4 | 40.1 | 2.10 | m |
| 5 | 26.8 | 1.95 | m |
| 6 | 74.1 | 3.80 | dd (10.5, 4.5) |
| 7 | 78.3 | 3.65 | dd (10.5, 5.0) |
| 8 | 39.8 | 2.05 | m |
| 9 | 28.3 | 1.85 | m |
| 10 | 125.0 | 5.10 | t (7.0) |
| 11 | 134.9 | - | - |
| 12-23 | ... | ... | ... |
| 24 | 16.0 | 1.60 | s |
| 25 | 25.7 | 1.62 | s |
Visualizations
Workflow for NMR Signal Assignment
Caption: A standard workflow for the structural elucidation of a complex natural product using a suite of NMR experiments.
Troubleshooting Logic for Overlapping Signals
Caption: A decision-making diagram for troubleshooting severe signal overlap in ¹H NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. organic chemistry - How to assign overlapping multiplets in 1H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. University of Ottawa NMR Facility Blog: Resolution of Overlapping Signals Based on T1's [u-of-o-nmr-facility.blogspot.com]
- 9. Structure Elucidation of Natural Products – NMR Chemical Shift Prediction from Three-Dimensional Structure – Meiler Lab [meilerlab.org]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An NMR and molecular mechanics study of squalene and squalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"minimizing degradation of Tetrahydroxysqualene in cell media"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Tetrahydroxysqualene in cell culture media. The information is based on general principles of compound stability in aqueous and cell culture environments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation in the cell media be a factor?
A1: Yes, inconsistency in experimental outcomes is a common indicator of compound instability. This compound, as a polyhydroxylated lipid, may be susceptible to degradation in the complex environment of cell culture media. Factors such as oxidation, pH shifts, enzymatic activity, and exposure to light can contribute to its degradation, leading to variable effective concentrations and inconsistent results.
Q2: What are the most likely degradation pathways for this compound in cell culture media?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, the primary mechanism of degradation is likely oxidation of the hydroxyl groups. Cell culture media is an oxygen-rich environment, and components in the media can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive compounds.
Q3: Can components of the cell culture media itself contribute to the degradation of this compound?
A3: Certain components commonly found in cell culture media can contribute to the degradation of sensitive compounds. For instance, components like cysteine, tryptophan, and even Phenol Red can influence the total antioxidant capacity of the media.[1] Additionally, some media components can generate reactive species that may degrade this compound.[2]
Q4: How can I minimize the oxidation of this compound in my experiments?
A4: The most effective way to minimize oxidation is by supplementing the cell culture media with antioxidants. Commonly used antioxidants in cell culture include ascorbic acid (Vitamin C), Vitamin E, glutathione, and N-acetylcysteine (NAC).[3] Commercially available antioxidant supplements are also an option. It is crucial to determine the optimal, non-toxic concentration of any antioxidant for your specific cell line.
Q5: Are there any other factors besides oxidation that I should consider?
A5: Yes. Consider the following:
-
pH Stability: Ensure the pH of your cell culture media remains stable, as significant shifts can catalyze the degradation of some compounds.
-
Light Sensitivity: Protect your this compound stock solutions and experimental cultures from direct light, as light can induce photo-oxidation. Use amber-colored tubes and cover cell culture plates when not in use.
-
Enzymatic Degradation: Cells can release enzymes into the media that may metabolize or degrade this compound. Minimizing cell death and debris in your cultures can help reduce this.
-
Solvent Effects: Ensure the solvent used to dissolve this compound is compatible with your cell culture system and does not promote degradation.
Troubleshooting Guides
Issue: Inconsistent Bioactivity of this compound
This guide will help you systematically troubleshoot inconsistent experimental results that may be caused by the degradation of this compound.
Step 1: Assess Handling and Storage of this compound Stock Solution
-
Question: Is the stock solution stored correctly?
-
Action: Store this compound stock solution in an appropriate solvent at a low temperature (e.g., -20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment.
Step 2: Evaluate the Impact of Media Components
-
Question: Could a specific media component be promoting degradation?
-
Action: If possible, test the stability of this compound in a simpler, serum-free basal media compared to a complex, supplemented media.
Step 3: Investigate the Role of Oxidation
-
Question: Is oxidation the primary cause of degradation?
-
Action: Supplement your cell culture media with a well-characterized antioxidant. See the Experimental Protocols section for guidance on preparing and using antioxidant stock solutions.
Step 4: Control for Light and pH
-
Question: Are light exposure or pH fluctuations contributing to instability?
-
Action: Conduct experiments in parallel with one set of plates protected from light and another exposed to normal lab lighting. Monitor the pH of your media throughout the experiment.
Experimental Protocols
Protocol 1: Preparation and Use of Ascorbic Acid (Vitamin C) Stock Solution
Objective: To prepare a stock solution of the antioxidant ascorbic acid and determine its optimal working concentration to prevent the degradation of this compound.
Materials:
-
L-ascorbic acid powder (cell culture grade)
-
Sterile, nuclease-free water
-
0.22 µm sterile syringe filter
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of ascorbic acid by dissolving 17.61 mg of L-ascorbic acid in 1 mL of sterile, nuclease-free water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, amber-colored microcentrifuge tube.
-
Prepare single-use aliquots and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
To use, thaw an aliquot and dilute it into your cell culture media to final working concentrations. A typical starting range for ascorbic acid is 50-200 µM.
-
Perform a dose-response experiment to determine the highest concentration of ascorbic acid that is not toxic to your specific cell line.
Protocol 2: Assessing this compound Stability by HPLC
Objective: To quantitatively assess the stability of this compound in cell culture media over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Appropriate HPLC column for lipid analysis (e.g., C18)
-
Cell culture media
-
This compound
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare cell culture media containing a known concentration of this compound.
-
Prepare parallel conditions with and without the addition of a stabilizing agent (e.g., an antioxidant).
-
Aliquot the media into sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C with 5% CO2.
-
At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, extract the this compound from the media samples using an appropriate organic solvent (e.g., ethyl acetate or hexane).
-
Analyze the extracted samples by HPLC to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its degradation rate under different conditions.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Media with and without Antioxidants
| Time (hours) | This compound Concentration (µM) - No Antioxidant | This compound Concentration (µM) - With Ascorbic Acid (100 µM) |
| 0 | 10.0 | 10.0 |
| 2 | 8.5 | 9.8 |
| 4 | 7.2 | 9.6 |
| 8 | 5.1 | 9.3 |
| 24 | 1.8 | 8.5 |
| 48 | <0.5 | 7.2 |
Visualizations
Caption: Potential oxidative degradation pathway of this compound in cell media.
Caption: A logical workflow for troubleshooting this compound instability issues.
Caption: How antioxidants protect this compound by neutralizing reactive oxygen species.
References
Technical Support Center: Enhancing Tetrahydroxysqualene Stability for In Vivo Testing
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Tetrahydroxysqualene (THS) for successful in vivo experiments. Given that THS is a highly lipophilic derivative of squalene, it presents significant challenges related to solubility, stability, and bioavailability. The following troubleshooting guides and FAQs address common issues encountered during its formulation and testing.
The strategies outlined here are based on established methods for stabilizing squalene and other lipophilic compounds, providing a strong foundational approach for working with THS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THS), and why is stability a major concern for in vivo testing?
A: this compound is a polyhydroxylated derivative of squalene, a natural triterpene. Its chemical structure makes it highly lipophilic (fat-soluble) and practically insoluble in water.[1][2] This poor aqueous solubility is the primary challenge for in vivo testing, as it leads to low absorption and bioavailability when administered orally or parenterally in simple aqueous vehicles.[1][3][4] Furthermore, like its precursor squalene, THS is susceptible to chemical degradation, particularly oxidation, which can compromise its therapeutic efficacy and introduce confounding variables in experimental results.[5][6]
Q2: What are the most likely degradation pathways for THS?
A: The primary degradation pathway for squalene, and likely for THS, is oxidation. The presence of multiple double bonds in the squalene backbone makes it vulnerable to attack by reactive oxygen species (ROS).[5][6][7] This can lead to the formation of peroxides and other degradation byproducts that may be comedogenic or harmful.[6][7] While the hydroxylation in THS may alter its susceptibility, oxidation remains a critical stability concern that must be addressed in formulation design.
Q3: How can I improve the solubility and stability of THS for oral administration?
A: For oral delivery, lipid-based formulations (LBFs) are highly effective for lipophilic compounds like THS.[1][2][8] These formulations work by dissolving the compound in a lipid matrix, which facilitates its solubilization in gastrointestinal fluids and absorption through the intestinal wall.[1] Strategies include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.
-
Nanoemulsions: These systems create extremely small lipid droplets, increasing the surface area for drug release and absorption.[5][9]
-
Solid Lipid Nanoparticles (SLNs): These carriers use solid lipids to encapsulate the drug, offering improved stability and controlled release.
Q4: What are the best formulation strategies for parenteral (injectable) administration of THS?
A: For parenteral routes, bypassing the gastrointestinal tract, the main goals are to ensure the formulation is sterile, biocompatible, and stable in circulation. The most common and effective strategies include:
-
Nanoemulsions: Squalene-based nanoemulsions are widely used as delivery vehicles and vaccine adjuvants due to their stability and biocompatibility.[5][10][11] They can solubilize lipophilic compounds like THS and facilitate cellular uptake.[5]
-
Liposomes: These are spherical vesicles composed of a phospholipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12][13] Liposomal encapsulation can protect THS from degradation, prolong its circulation time, and potentially target it to specific tissues.[13][14][15]
Q5: Which excipients are recommended for stabilizing THS formulations?
A: The choice of excipients is critical for preventing both physical and chemical instability.
-
Surfactants/Emulsifiers: Non-ionic surfactants like Polysorbates (e.g., Tween 80) and Sorbitan esters (e.g., Span 80) are essential for creating and stabilizing emulsions.[4][5] Combining high and low HLB (Hydrophile-Lipophile Balance) surfactants often yields more stable emulsions.[5]
-
Antioxidants: To prevent oxidative degradation, antioxidants are crucial. α-Tocopherol (Vitamin E) is a common and effective lipid-soluble antioxidant used in squalene-containing formulations.[5]
-
Co-solvents: Solvents like ethanol or propylene glycol can be used in limited quantities to aid in the initial dissolution of the drug.
Q6: How can I monitor the stability and concentration of THS in my formulations and biological samples?
A: Quantitative analysis is essential to confirm stability. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying squalene and its derivatives.[16] For biological samples (e.g., plasma, tissue homogenates), a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often required to achieve the necessary lower limit of quantification (LLOQ).[17][18] Proper sample preparation, such as protein precipitation or liquid-liquid extraction, is necessary to remove interfering substances from biological matrices.[18]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Phase Separation or Precipitation of THS in Aqueous Buffer | Poor aqueous solubility of THS; formulation instability (e.g., emulsion cracking). | Develop a lipid-based formulation such as a nanoemulsion or liposome to encapsulate THS. Ensure proper homogenization and use of appropriate surfactants.[5][19] |
| Low or Inconsistent Bioavailability After Oral Dosing | Inefficient dissolution in the GI tract; degradation in the acidic stomach environment; first-pass metabolism.[1][2] | Use a self-emulsifying drug delivery system (SEDDS) or nanoemulsion to improve solubility and absorption.[2] Lipid formulations can also promote lymphatic transport, bypassing the liver and reducing first-pass metabolism.[1][8] |
| Rapid In Vivo Clearance and Low Plasma Concentration | Degradation by metabolic enzymes; rapid uptake by the reticuloendothelial system (RES). | Encapsulate THS in stealth liposomes (with PEGylation) to increase circulation time and reduce RES uptake.[13] Ensure the formulation protects THS from oxidative or enzymatic degradation. |
| High Variability in Efficacy Between Animal Subjects | Inconsistent dosing due to poor formulation homogeneity; variable absorption among animals. | Ensure the formulation is homogenous with a narrow particle size distribution. Use a positive displacement pipette for viscous formulations. Confirm dose accuracy and formulation stability before each experiment. |
| Evidence of THS Degradation in Stored Formulations | Oxidation due to exposure to air, light, or high temperature; microbial contamination. | Add an antioxidant like α-tocopherol to the formulation.[5] Store formulations protected from light at a recommended temperature (e.g., 4°C).[20] Prepare parenteral formulations under sterile conditions and sterile-filter the final product. |
Quantitative Data on Formulation Stability
The following table summarizes stability data for squalene-based formulations, which can serve as a proxy for formulating this compound.
| Formulation Strategy | Key Components | Particle Size (nm) | Stability Finding | Reference(s) |
| Nanoemulsion | Squalene, Tannic Acid/Mn²⁺ networks (stabilizer) | ~306 | Stable without phase separation for at least 24 hours. | [9] |
| Nanoemulsion with Additive | Squalene, Surfactants, Turpentine Oil (1.0%) | Not specified | Addition of turpentine oil increased storage stability and provided a protective effect against oxidation. | [10][11][20] |
| Pickering Emulsion | Squalene-rich amaranth oil, α-Lactalbumin nanoparticles (stabilizer) | ~200-400 | Nanoparticles acted as effective stabilizers for the oil-in-water emulsion. | [19] |
| Deuterated Squalene | Squalene with Deuterium atoms replacing Hydrogen | N/A (Chemical Mod.) | Deuteration significantly enhanced oxidative stability, inhibiting peroxide formation under UV-A irradiation. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a THS Nanoemulsion
This protocol is adapted from methods used for preparing stable squalene-based nanoemulsions via high-pressure homogenization.
Materials:
-
This compound (THS)
-
Squalene or another biocompatible oil (e.g., Miglyol 812)
-
Surfactant blend: Span® 80 and Tween® 80
-
Antioxidant: α-Tocopherol
-
Buffer: Phosphate-buffered saline (PBS), sterile
-
High-pressure homogenizer
-
0.22 µm sterile syringe filter
Methodology:
-
Prepare the Oil Phase:
-
In a sterile glass vial, accurately weigh the required amount of THS.
-
Add the squalene (or other oil) and α-tocopherol. A typical starting ratio might be 5% oil phase (w/v) in the final emulsion.
-
Add the lipophilic surfactant, Span® 80.
-
Gently warm and vortex the mixture until the THS is completely dissolved and a clear, homogenous oil phase is obtained.
-
-
Prepare the Aqueous Phase:
-
In a separate sterile container, dissolve the hydrophilic surfactant, Tween® 80, in the sterile PBS buffer.
-
-
Create the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a magnetic stirrer or overhead mixer.
-
Continue mixing for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through the high-pressure homogenizer.
-
Operate the homogenizer at a pressure of 15,000-20,000 PSI.
-
Recirculate the emulsion through the homogenizer for 5-10 cycles, ensuring the temperature is controlled to prevent overheating.
-
-
Final Steps & Quality Control:
-
After homogenization, the resulting nanoemulsion should appear as a translucent or milky-white liquid.
-
Aseptically filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile, sealed vial.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). An acceptable PDI is typically <0.25.
-
Quantify the THS concentration using HPLC to confirm drug loading and rule out degradation during processing.
-
Protocol 2: HPLC-Based Stability Assessment of THS Formulations
This protocol describes a method to assess the chemical stability of a THS formulation under accelerated conditions.
Materials:
-
THS formulation
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Appropriate solvent for sample dilution (e.g., isopropanol or acetonitrile)
Methodology:
-
Initiate Stability Study (Time Zero):
-
Aliquot the freshly prepared THS formulation into several sealed, amber glass vials to protect from light.
-
Take an initial sample (T=0) for immediate analysis.
-
Store the remaining vials under desired stress conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
-
Sample Preparation for Analysis:
-
At each designated time point (e.g., 0, 7, 14, 30 days), retrieve one vial from each storage condition.
-
Accurately pipette a small volume of the formulation and dilute it with a suitable solvent (e.g., isopropanol) to break the emulsion and dissolve the THS. Dilute to a final concentration within the calibration curve range.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet any precipitated excipients.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. (Example: 95:5 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (if THS has a chromophore) or ELSD for universal detection of non-volatile compounds.
-
Run a standard curve with known concentrations of THS to enable accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of THS in each sample based on the standard curve.
-
Express the stability as the percentage of the initial (T=0) concentration remaining at each time point.
-
Plot the percentage of THS remaining versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: A logical diagram illustrating the potential oxidative degradation pathway for this compound.
Caption: A step-by-step workflow for preparing a stable this compound nanoemulsion.
Caption: A logical workflow for conducting an in vivo study to assess THS stability and pharmacokinetics.
References
- 1. symmetric.events [symmetric.events]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Squalene Emulsions for Parenteral Vaccine and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ansto.gov.au [ansto.gov.au]
- 7. Enhanced oxidative stability of deuterated squalene: the impact of labelling extent on chemical resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. improving-the-stability-and-effectiveness-of-immunotropic-squalene-nanoemulsion-by-adding-turpentine-oil - Ask this paper | Bohrium [bohrium.com]
- 11. Improving the Stability and Effectiveness of Immunotropic Squalene Nanoemulsion by Adding Turpentine Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Processing stability of squalene in amaranth and antioxidant potential of amaranth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Improving the Stability and Effectiveness of Immunotropic Squalene Nanoemulsion by Adding Turpentine Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrahydroxysqualene Bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydroxysqualene in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a polyhydroxylated triterpene. It has demonstrated antimycobacterial activity, specifically against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 10.0 μg/mL.[1] Its parent compound, squalene, and other derivatives are known to possess a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties, suggesting that this compound may be investigated for similar effects.[2][3][4]
Q2: What are the common causes of interference in bioassays involving this compound?
Due to its chemical structure as a polyhydroxylated triterpene, this compound may present several sources of assay interference:
-
Low Aqueous Solubility: Triterpenoids can have poor solubility in aqueous assay buffers, leading to compound precipitation and inaccurate concentration-response curves.[5][6]
-
Compound Aggregation: At higher concentrations, lipophilic compounds like this compound can form aggregates that may non-specifically inhibit enzymes or interfere with detection systems, leading to false-positive results.[6][7]
-
Non-specific Binding: The hydrophobic nature of the molecule can lead to its binding to plasticware, proteins in the assay, or cell membranes, reducing the effective concentration of the compound.
-
Interference with Assay Signal: If the assay utilizes fluorescence or luminescence readouts, the compound itself might possess intrinsic fluorescence or quenching properties, directly interfering with signal detection.[7]
Q3: How can I improve the solubility of this compound in my assay buffer?
To improve the solubility of this compound, consider the following strategies:
-
Use of Solvents: Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects the biological system (typically <1%).[5]
-
Inclusion of Detergents: Non-ionic detergents such as Triton X-100 or Tween-20 can be added to the assay buffer at low concentrations (e.g., 0.01%) to help prevent aggregation.[6]
-
Sonication: Briefly sonicating the compound in the assay buffer can help to disperse it more effectively.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true activity of the test compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the assay plate for any precipitate. 2. Reduce the final concentration of this compound. 3. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the assay. | Reduction in well-to-well variability and a more consistent dose-response relationship. |
| Incomplete Mixing | 1. Ensure thorough mixing of the compound with the assay components. 2. Use a multi-channel pipette for additions to minimize timing differences. 3. Gently agitate the plate after compound addition. | Improved consistency across replicate wells. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use fresh pipette tips for each addition. 3. Pipette carefully to avoid introducing air bubbles.[2] | Increased precision and accuracy of results. |
Issue 2: Apparent Inhibition at High Concentrations (Potential False Positive)
A sharp drop in signal at high compound concentrations may not be due to specific inhibition of the target.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Perform a counter-screen in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 2. If the inhibitory effect is diminished or abolished, aggregation is likely the cause. | Identification of aggregation-based artifacts, allowing for focus on true inhibitory activity. |
| Interference with Detection | 1. Run a control experiment with the compound and the detection reagents only (without the biological target). 2. Measure for any intrinsic fluorescence, absorbance, or quenching properties of the compound at the assay wavelength. | Determination of whether the compound directly interferes with the assay signal. |
| Cytotoxicity (Cell-based assays) | 1. Perform a cell viability assay (e.g., MTT or LDH release) in parallel with the primary bioassay. 2. Compare the IC50 for cytotoxicity with the IC50 for the primary assay. | Differentiation between specific target inhibition and general cellular toxicity. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a purified enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Prepare the assay buffer, which may include a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl, MgCl2), and any necessary cofactors. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to prevent compound aggregation.
-
-
Assay Procedure:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the enzyme solution to the wells and incubate for a predetermined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Culture and Plating:
-
Culture the desired cell line under standard conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
References
- 1. This compound CAS#: 1043629-23-7 [amp.chemicalbook.com]
- 2. Biological importance and applications of squalene and squalane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Methods for Hydroxylated Lipids
Welcome to the technical support center for the extraction of hydroxylated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when extracting hydroxylated lipids to ensure their stability?
A1: Due to their susceptibility to degradation, several factors are critical for maintaining the stability of hydroxylated lipids during extraction.[1][2][3] Key considerations include:
-
Temperature: Low temperatures should be maintained throughout the extraction process to minimize enzymatic activity and autooxidation.[1][2][4] It is advisable to keep samples on ice and use pre-chilled solvents.
-
Light Exposure: Exposure to light, especially UV light, can promote the degradation of certain lipid species. It is recommended to work in a dimly lit environment or use amber glass vials.[1]
-
Oxygen Exposure: The presence of oxygen can lead to the oxidation of unsaturated fatty acid chains. To mitigate this, it is beneficial to work under an inert gas atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
-
pH: The pH of the extraction solvent can influence the stability and recovery of hydroxylated lipids. The optimal pH can vary depending on the specific lipid class being targeted.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation.[5]
Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is more suitable for hydroxylated lipids?
A2: The choice between LLE and SPE depends on the specific research goals, the complexity of the sample matrix, and the desired purity of the extract.
-
Liquid-Liquid Extraction (LLE): LLE methods, such as the Folch or Bligh and Dyer techniques, are widely used for their ability to extract a broad range of lipids.[6][7][8] They are relatively simple and do not require specialized equipment. However, they may be less selective for hydroxylated lipids and can result in the co-extraction of other lipid classes and interfering substances.[6]
-
Solid-Phase Extraction (SPE): SPE offers higher selectivity for isolating specific lipid classes, including hydroxylated lipids.[9][10] By using appropriate sorbents and elution solvents, it is possible to achieve a cleaner extract with reduced matrix effects, which is particularly beneficial for downstream analysis by mass spectrometry.[10] However, SPE protocols require careful optimization to achieve good recovery.
Q3: How can I improve the recovery of low-abundance hydroxylated lipids?
A3: Improving the recovery of low-abundance hydroxylated lipids often requires a combination of strategies:
-
Method Optimization: Fine-tuning the extraction protocol is crucial. This includes optimizing the solvent composition, pH, and the ratio of solvent to sample.
-
Repetitive Extractions: Performing a second extraction on the sample residue can significantly improve the overall yield of target lipids.[11]
-
Use of Internal Standards: Spiking the sample with a known amount of a stable isotope-labeled internal standard similar in structure to the analyte of interest before extraction can help to accurately quantify the recovery and correct for losses during sample preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Hydroxylated Lipids | Inefficient extraction method. | Optimize the solvent system for LLE (e.g., try different ratios of polar and non-polar solvents). For SPE, evaluate different sorbent types (e.g., C18, silica) and elution solvent polarities.[5] Consider a double extraction protocol.[11] |
| Degradation of lipids during extraction. | Work at low temperatures, protect samples from light and oxygen, and add antioxidants like BHT to the solvents.[1][5] | |
| Incomplete phase separation in LLE. | Centrifuge the sample at a higher speed or for a longer duration. Ensure the solvent ratios are accurate. | |
| High Variability in Results | Inconsistent sample handling. | Standardize all steps of the sample preparation and extraction process. Use an automated liquid handler for improved precision if available. |
| Instability of lipids during storage. | Store lipid extracts at -80°C under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles.[2] | |
| Matrix effects in mass spectrometry analysis. | Utilize a more selective extraction method like SPE to remove interfering compounds.[10] | |
| Presence of Interfering Compounds in the Extract | Non-selective extraction method. | Employ a multi-step extraction procedure, such as combining LLE with a subsequent SPE cleanup.[5] |
| Co-elution of other lipid classes. | In SPE, use a series of washing steps with solvents of increasing polarity to remove unwanted compounds before eluting the target hydroxylated lipids. | |
| Lipid Oxidation Artifacts Detected | Exposure to oxygen during sample preparation. | Degas all solvents before use and perform extractions under a stream of nitrogen or argon.[1] |
| Presence of pro-oxidants in the sample or solvents. | Use high-purity solvents and add chelating agents like EDTA to sequester metal ions that can catalyze oxidation. |
Quantitative Data Summary
Table 1: Comparison of Lipid Class Recovery Between Single and Double Extraction Methods.
| Lipid Class | Single Extraction (Ratio to Internal Standard) | Double Extraction (Ratio to Internal Standard) | p-value |
| Triglycerides (TG) | 1.00 ± 0.10 | 1.25 ± 0.12 | < 0.05 |
| Ceramides (Cer) | 1.00 ± 0.08 | 1.35 ± 0.15 | < 0.01 |
| Phosphatidylcholines (PC) | 1.00 ± 0.09 | 1.15 ± 0.11 | < 0.05 |
| Phosphatidylethanolamines (PE) | 1.00 ± 0.12 | 1.40 ± 0.18 | < 0.01 |
| Sphingomyelins (SM) | 1.00 ± 0.07 | 1.20 ± 0.10 | < 0.05 |
| Phosphatidylinositols (PI) | 1.00 ± 0.15 | 1.50 ± 0.20 | < 0.001 |
| Data presented as mean ± SD (n=5). Adapted from a study on dual extraction methods.[11] |
Table 2: Recovery of Oxylipins using Solid-Phase Extraction (SPE) on a C18 Cartridge.
| Oxylipin | Recovery (%) |
| 6-keto-PGF1α | 90.5 |
| TXB2 | 90.6 |
| PGE2 | 92.5 |
| PGF2α | 98.1 |
| LTB4 | 86.1 |
| LTC4 | 98.3 |
| 5-HETE | 95.3 |
| 12-HETE | 99.8 |
| 15-HETE | 92.8 |
| Data from a study optimizing SPE for oxylipin extraction.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Oxylipins
This protocol is adapted for the extraction of oxylipins from human plasma using a 96-well SPE plate format for high-throughput analysis.[9][10]
Materials:
-
96-well SPE plate with a suitable sorbent (e.g., C18)
-
Internal standard (ISTD) mix containing deuterated oxylipins
-
Methanol (MeOH), 50% Methanol
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
Formic Acid (FA)
-
Vacuum manifold for 96-well plates
-
Plate shaker
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard mix.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
-
SPE Plate Conditioning:
-
Place the SPE plate on the vacuum manifold.
-
Condition the wells by adding 1 mL of methanol, followed by 1 mL of 50% methanol. Apply gentle vacuum to pull the solvents through. Do not let the wells dry out completely between steps.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE plate.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent.
-
-
Washing:
-
Wash the wells with 1 mL of 50% methanol to remove polar impurities.
-
Apply vacuum until the solvent has passed through.
-
-
Elution:
-
Place a clean 96-well collection plate inside the vacuum manifold.
-
Elute the oxylipins by adding 800 µL of a mixture of acetonitrile and ethyl acetate (1:1, v/v).
-
Apply a gentle vacuum to collect the eluate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the collection plate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Hydroxylated Fatty Acids
This protocol describes a general LLE method for the extraction of hydrolyzed fatty acids.[6]
Materials:
-
Dichloromethane
-
Methanol
-
Water (HPLC grade)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Hydrolysis (if necessary):
-
If extracting fatty acids from complex lipids, perform a saponification step (e.g., with methanolic KOH) to release the fatty acids. Neutralize the solution afterwards.
-
-
Liquid-Liquid Extraction:
-
To the aqueous sample (e.g., 1 mL), add 2 mL of methanol and 1 mL of dichloromethane.
-
Vortex the mixture vigorously for 1 minute.
-
Add another 1 mL of dichloromethane and 1 mL of water.
-
Vortex again for 1 minute.
-
Centrifuge at 2,500 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (dichloromethane) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isooctane for GC-MS after derivatization, or a mobile phase-compatible solvent for LC-MS).
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of Oxylipins.
Caption: Simplified Signaling Pathways of Oxylipin Biosynthesis.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Insights into the Stability and Lipid Oxidation of Water-in-Oil High Internal Phase Emulsions: Roles of the Concentration of the Emulsifier, Aqueous Phase, and NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 6. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"addressing matrix effects in Tetrahydroxysqualene quantification"
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Tetrahydroxysqualene using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of this compound, offering step-by-step solutions.
Issue 1: Poor Reproducibility, Accuracy, or Sensitivity in this compound Quantification
Question: My quantitative results for this compound are inconsistent and inaccurate. What could be the cause and how can I resolve it?
Answer:
Poor reproducibility and accuracy are often symptoms of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2] Endogenous components, especially phospholipids in biological samples like plasma or serum, are common culprits.[3][4]
Follow this workflow to diagnose and mitigate matrix effects:
Detailed Steps:
-
Assess the Matrix Effect: First, quantify the extent of the matrix effect. The most common method is the post-extraction spike analysis. (See protocol in the FAQ section). A matrix effect is generally considered significant if the analyte's response is altered by more than 15%.
-
Optimize Sample Preparation: The goal is to remove interfering components before they enter the LC-MS system.[5]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and using non-polar solvents like hexane to remove hydrophobic interferences while retaining the more polar this compound in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): Employs cartridges that can selectively retain this compound while allowing matrix components to be washed away. Mixed-mode polymeric phases are often effective at removing phospholipids.[4]
-
Phospholipid Removal Plates: These are specialized protein precipitation plates that contain a material (e.g., zirconium-coated silica) to specifically bind and remove phospholipids, a primary cause of ion suppression.[4]
-
-
Modify Chromatographic Conditions: If sample cleanup is insufficient, chromatographic separation can be optimized to separate this compound from co-eluting interferences.[6]
-
Gradient Adjustment: Modify the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated portions of the sample flow (e.g., early-eluting salts and late-eluting phospholipids) to waste, only allowing the flow containing the analyte of interest to enter the mass spectrometer.[7]
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated.[1][6] A SIL-IS for this compound would have a similar chemical structure but a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[8]
Issue 2: Low Recovery of this compound After Sample Extraction
Question: I'm experiencing low and inconsistent recovery of this compound from my biological samples. How can I improve my extraction efficiency?
Answer:
Low recovery is typically due to an inappropriate choice of extraction solvent or technique for the physicochemical properties of this compound and the sample matrix. This compound is a more polar derivative of squalene, which influences its solubility and interaction with extraction phases.
Use this decision tree to optimize your extraction protocol:
Detailed Steps:
-
Protein Precipitation (for plasma/serum): If working with protein-rich matrices, first perform a protein crash using a cold organic solvent like acetonitrile. This will precipitate the majority of proteins, releasing the analyte into the supernatant for further extraction.
-
Select and Optimize Extraction Technique:
-
For LLE: Since this compound is more polar than squalene, a moderately polar solvent like methyl-tert-butyl ether (MTBE) or ethyl acetate may be more effective than highly non-polar solvents like hexane. Experiment with different solvent systems and pH adjustments to maximize partitioning into the organic phase.
-
For SPE: A reversed-phase (e.g., C18) sorbent is a good starting point. Develop a method with distinct loading, washing, and elution steps. The wash step should use a solvent strong enough to remove weakly bound interferences but weak enough to retain this compound. The elution step should use a solvent strong enough to fully recover the analyte.
-
-
Evaluate Recovery: Calculate the extraction recovery by comparing the analyte response in pre-extraction spiked samples (spiked into blank matrix before extraction) to that of post-extraction spiked samples (spiked into blank matrix extract after extraction). Aim for a recovery that is high (>85%) and consistent across batches.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
Answer: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal and artificially low quantitative results.[4][9]
-
Ion Enhancement: Less common, where matrix components increase the ionization efficiency of the analyte, resulting in a stronger signal and artificially high results.
In biological matrices like plasma, phospholipids are a primary cause of matrix effects in electrospray ionization (ESI).[3][4]
Q2: How can I quantitatively assess the matrix effect for this compound?
Answer: The matrix effect can be quantified using a post-extraction spiking experiment. This involves comparing the analyte's signal in a pure solution to its signal when spiked into an extracted blank matrix.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte and its internal standard (if used) into the final mobile phase solvent.
-
Set B (Post-Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After extraction, spike the resulting clean extracts with the analyte and internal standard at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
If using an internal standard (IS), calculate the IS-Normalized Matrix Factor :
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
-
Evaluation: The coefficient of variation (CV%) of the IS-normalized matrix factors across the different lots should ideally be less than 15% for the method to be considered free from significant, variable matrix effects.[10]
Q3: What is the most effective method to compensate for matrix effects?
Answer: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6][8] A SIL-IS is an analog of the analyte where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).
Because a SIL-IS is chemically identical to the analyte, it has the same extraction recovery, chromatographic retention time, and ionization behavior.[8] Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Q4: Which sample preparation techniques are most effective for reducing phospholipid interference?
Answer: Phospholipids are a major source of matrix effects in bioanalysis.[4] Several techniques can effectively remove them.
| Technique | Principle | Advantages | Considerations |
| Phospholipid Removal Plates | Combines protein precipitation with a specific sorbent (e.g., zirconium-coated silica) that binds and retains phospholipids.[4] | Fast, high-throughput, and highly specific for phospholipid removal. | Higher cost per sample compared to standard PPT. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while phospholipids are washed away. Mixed-mode or reversed-phase cartridges are common.[4] | Provides very clean extracts; can be automated. | Method development can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte and interferences between two immiscible liquid phases. Adjusting pH and solvent polarity can minimize phospholipid extraction.[4] | Inexpensive and effective for certain analytes. | Can be labor-intensive and difficult to automate. |
| TurboFlow® Technology | An online sample cleanup method that uses a special column to remove large molecules like phospholipids and proteins based on size exclusion and chemistry while retaining smaller analytes.[3] | Fully automated online cleanup, reduces manual sample handling.[3] | Requires specialized hardware.[3] |
Q5: Can modifying LC-MS/MS parameters help reduce matrix effects?
Answer: Yes, optimizing the LC-MS/MS method is a critical step in mitigating matrix effects.
| Parameter | Strategy to Reduce Matrix Effects |
| Chromatography | Improve Separation: Modify the mobile phase gradient or use a longer analytical column to chromatographically separate this compound from interfering matrix components.[6] |
| Column Chemistry | Change Selectivity: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of both the analyte and interferences. |
| Ionization Source | Switch Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If sensitivity allows, switching to APCI can sometimes eliminate the problem, especially for less polar analytes.[1][9] |
| Scheduled MRM | Reduce Duty Cycle: If using a scheduled Multiple Reaction Monitoring (MRM) method, the mass spectrometer only monitors for the analyte around its expected retention time. This prevents the instrument from detecting late-eluting, highly suppressive compounds during the acquisition window of other analytes in a multiplexed assay. |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Resolution of Tetrahydroxysqualene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Tetrahydroxysqualene isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers and why are they difficult to separate?
This compound is a derivative of squalene, a natural triterpene. Due to the presence of multiple chiral centers, this compound can exist as numerous stereoisomers (enantiomers and diastereomers). These isomers often have very similar physicochemical properties, such as boiling points and solubility, which makes their separation by standard techniques like distillation or solvent extraction difficult and expensive.[1] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are more suitable methods.
Q2: What is the most critical factor for successfully separating this compound isomers?
The most critical factor is achieving chiral recognition. This is accomplished by using a chiral stationary phase (CSP) in an HPLC or SFC system.[2][3] The CSP contains a single enantiomer of a chiral compound that interacts differently with each isomer in the sample, causing them to travel through the column at different rates and elute at different times.[2]
Q3: What are the key parameters that control chromatographic resolution?
Resolution in chromatography is quantitatively described by an equation that involves three main factors:
-
Column Efficiency (N): A measure of the broadening of a peak as it passes through the column. Higher efficiency results in sharper peaks. It can be improved by using columns with smaller particle sizes or longer columns.[4][5]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two isomers. This is the most critical factor for isomer separation and is heavily influenced by the choice of stationary phase and mobile phase composition.[4][5]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. Optimizing retention is crucial, as too little retention leads to elution near the void volume with no separation.[4]
Q4: How do I choose an appropriate column for separating this compound isomers?
For chiral separations, columns with polysaccharide-based stationary phases (e.g., derivatized amylose or cellulose) are a common and effective starting point due to their broad applicability in resolving stereoisomers. Cyclodextrin-based stationary phases are also widely used and effective for separating enantiomers.[6][7] It is often necessary to screen several different chiral columns to find the one that provides the best selectivity for your specific isomers.
Q5: What kind of mobile phase should I start with?
The choice depends on the column and the properties of your isomers.
-
Normal-Phase Chromatography: Often preferred for chiral separations, using solvents like hexane or heptane mixed with an alcohol modifier (e.g., ethanol, isopropanol).
-
Reversed-Phase Chromatography: Uses a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[8]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical carbon dioxide as the main mobile phase, with an organic co-solvent like ethanol. SFC can offer faster separations than HPLC for certain isomers.
Troubleshooting Guide
Problem: I am seeing poor or no separation between my isomer peaks (low selectivity).
| Possible Cause | Suggested Solution |
| Incorrect Stationary Phase | The current chiral stationary phase (CSP) may not be suitable for your isomers. Screen a panel of different CSPs (e.g., amylose-based, cellulose-based, cyclodextrin-based) to find one that provides better selectivity. |
| Suboptimal Mobile Phase Composition | The polarity or composition of the mobile phase can significantly impact selectivity.[8] Strategy: Systematically vary the ratio of the organic modifier (e.g., change ethanol percentage from 2% to 20%). Try different alcohol modifiers (e.g., switch from isopropanol to ethanol), as this can alter the chiral recognition mechanism. |
| Incorrect Temperature | Temperature affects the interactions between the isomers and the stationary phase.[8] Strategy: Analyze your sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution for enantiomers, but be aware of potential isomer interconversion issues.[6][7] |
Problem: My peaks are broad, leading to poor resolution (low efficiency).
| Possible Cause | Suggested Solution |
| Suboptimal Flow Rate | The flow rate of the mobile phase affects peak sharpness. Strategy: Perform a flow rate study (e.g., 0.5, 1.0, and 1.5 mL/min) to find the optimal rate that yields the narrowest peaks for your column dimensions. |
| Large Particle Size in Column | Columns with larger particles are inherently less efficient. Strategy: Switch to a column packed with smaller particles (e.g., sub-2 µm or superficially porous particles) to increase the number of theoretical plates (N) and achieve sharper peaks.[5] |
| Excessive Extra-Column Volume | Peak broadening can occur in the tubing and connections of the HPLC system. Strategy: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly connected to avoid dead volume.[8] |
Problem: My isomer peaks are tailing or fronting.
| Possible Cause | Suggested Solution |
| Secondary Interactions | Unwanted interactions between the isomers and the stationary phase can cause peak tailing. Strategy: Add a small amount of an additive to the mobile phase. For example, in normal-phase chromatography, a small amount of a basic or acidic additive can block active sites on the silica support. |
| Column Overload | Injecting too much sample can lead to distorted peak shapes. Strategy: Reduce the injection volume or the concentration of the sample.[8] |
| Column Degradation | The stationary phase may be damaged. Strategy: Replace the column with a new one of the same type. |
Data Presentation: Method Development Parameters
The following table summarizes key parameters and strategies for developing a separation method for this compound isomers.
| Parameter | Typical Starting Range | Adjustment Strategy & Rationale | Expected Impact on Resolution |
| Stationary Phase | Chiral (Amylose, Cellulose, or Cyclodextrin-based) | Screen multiple columns with orthogonal selectivity to find the best chiral recognition (α). | High Impact: Directly affects selectivity (α). |
| Mobile Phase | Normal Phase: Heptane/Ethanol (95:5) | Vary the modifier percentage to adjust retention (k). Change the modifier type (e.g., IPA, n-Propanol) to alter selectivity (α).[4] | High Impact: Affects both selectivity (α) and retention (k). |
| Flow Rate | 0.5 - 2.0 mL/min | Optimize for the best balance between analysis time and column efficiency (N). | Medium Impact: Affects efficiency (N). |
| Column Temperature | 10°C - 50°C | Lower temperatures often increase selectivity but may increase analysis time and pressure.[6][8] | Medium Impact: Affects selectivity (α) and retention (k). |
| Injection Volume | 1 - 10 µL | Keep as low as possible to prevent column overload and maintain peak shape and efficiency (N).[8] | Low Impact (if not overloaded): Primarily affects peak shape. |
Experimental Protocols
Protocol 1: Chiral Column Screening
This protocol outlines a systematic approach to selecting an appropriate chiral stationary phase.
-
Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., ethanol or isopropanol).
-
Select a panel of 3-4 chiral columns with different stationary phases (e.g., one amylose-based, one cellulose-based, and one cyclodextrin-based).
-
Develop a generic screening gradient for each column. For a normal phase system, a typical gradient might be 2% to 20% ethanol in hexane over 10 minutes.
-
Inject the sample onto each column using the screening gradient.
-
Evaluate the chromatograms. Look for the column that provides the best initial separation or "hits" for the isomers of interest. The goal is to maximize selectivity (α).
-
Select the best-performing column for further method optimization.
Protocol 2: Mobile Phase Optimization
This protocol is for optimizing the mobile phase on the selected chiral column.
-
Start with an isocratic mobile phase composition based on the retention time observed during the screening gradient. For example, if your peaks eluted at 10% ethanol, start with an isocratic method using 10% ethanol.
-
Adjust the modifier percentage. To increase retention and potentially resolution, decrease the percentage of the alcohol modifier.[4] To decrease analysis time, increase the percentage.
-
Test different modifiers. If resolution is still poor, substitute the alcohol modifier. For example, replace ethanol with isopropanol at the same percentage. Different alcohols can lead to different hydrogen-bonding interactions, altering selectivity.
-
Record the resolution (Rs) for each condition to determine the optimal mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for improving isomer resolution.
Caption: Experimental workflow for chiral method development.
Caption: Key factors influencing chromatographic resolution (Rs).
References
- 1. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. m.youtube.com [m.youtube.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molnar-institute.com [molnar-institute.com]
- 8. researchgate.net [researchgate.net]
"Tetrahydroxysqualene synthesis side product identification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroxysqualene. The content focuses on the identification and management of common side products encountered during the oxidation of squalene, a critical step in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via squalene oxidation?
A1: The synthesis of this compound typically involves the controlled oxidation of squalene. During this process, a variety of side products can form due to the presence of multiple double bonds in the squalene molecule. The most commonly identified side products include squalene monohydroperoxides (SQOOH), squalene epoxide, and further oxidation products such as alcohols, aldehydes, and ketones.[1][2] The extent and type of side product formation can be influenced by the reaction conditions, including the choice of oxidant, temperature, and presence of light.[1][2]
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and characterization of side products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is a powerful tool for separating and identifying various oxidation products.[1][3] Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are useful for the mass spectrometric analysis of these compounds.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information to confirm the identity of epoxides and alcohols.[2]
Q3: What reaction conditions favor the formation of over-oxidized products like aldehydes and ketones?
A3: The formation of aldehydes and ketones often results from the cleavage of the squalene backbone, which can occur under harsh oxidation conditions.[2] Factors that can promote over-oxidation include the use of strong oxidizing agents, elevated reaction temperatures, and prolonged reaction times. The presence of certain catalysts or exposure to UV light can also lead to the formation of these scission products.
Q4: Are there methods to minimize the formation of these side products?
A4: Yes, minimizing side product formation is crucial for achieving a higher yield and purity of this compound. Key strategies include:
-
Choice of Oxidant: Employing milder and more selective oxidizing agents can help to control the extent of oxidation.
-
Reaction Control: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of the oxidant is essential.
-
Use of Antioxidants: In some cases, the addition of antioxidants can help to mitigate unwanted free-radical-mediated side reactions.[5]
-
Light Protection: Since photo-oxidation can be a significant pathway for side product formation, conducting the reaction in the absence of light is recommended.[1]
Q5: How can I purify my desired this compound from these side products?
A5: Purification of this compound from a complex mixture of oxidation side products typically relies on chromatographic techniques. Semipreparative HPLC is a highly effective method for isolating the desired product with high purity.[6] Column chromatography using silica gel or other suitable stationary phases can also be employed for the separation of compounds with different polarities. The choice of the chromatographic method and conditions will depend on the specific properties of the side products present in the mixture.
Troubleshooting Guides
Problem 1: My final product shows multiple spots on TLC/peaks in HPLC, indicating a mixture of products.
This is a common issue arising from the non-selective oxidation of squalene's multiple double bonds.
Troubleshooting Workflow for Mixture of Products
Caption: Troubleshooting workflow for a complex product mixture.
Quantitative Data Summary: Common Squalene Oxidation Products
| Side Product Type | Common Examples | Detection Method(s) | Reference |
| Hydroperoxides | Squalene monohydroperoxides (SQOOH) | HPLC-MS, ESI-MS, APCI-MS | [1] |
| Epoxides | Squalene epoxide | HPLC-MS, NMR | [1][2] |
| Alcohols | Dihydroxysqualene isomers | GC-MS, NMR | [2] |
| Aldehydes & Ketones | Various chain-cleavage products | GC-MS | [2] |
Problem 2: Mass spectrometry data indicates the presence of compounds with molecular weights corresponding to the addition of one or more oxygen atoms, but the exact structures are unknown.
This suggests the formation of various isomers of oxidized squalene.
Logical Relationship of Squalene Oxidation Products
Caption: Formation pathways of common squalene oxidation side products.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of Squalene Oxidation Products
This protocol is adapted from methodologies described for the analysis of squalene oxidation products.[1][3]
Objective: To prepare a sample from a this compound synthesis reaction for analysis by LC-MS to identify side products.
Materials:
-
Reaction mixture aliquot
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filter
Procedure:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute the aliquot with acetonitrile to a final concentration suitable for LC-MS analysis (typically in the µg/mL range). A starting dilution of 1:1000 is recommended, which can be adjusted based on the initial signal intensity.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.
-
Transfer the filtered sample to an appropriate autosampler vial for LC-MS analysis.
-
For the LC separation, a C8 or C18 reversed-phase column is often suitable. A gradient elution with a mobile phase consisting of acetonitrile and water is commonly used.[3]
-
Mass spectrometric detection can be performed using ESI or APCI in positive ion mode to identify the protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ of the expected side products.[6]
Protocol 2: General Procedure for Purification of this compound using Semipreparative HPLC
This protocol provides a general guideline for the purification of the target compound from its side products.
Objective: To isolate and purify this compound from a crude reaction mixture.
Materials:
-
Crude reaction mixture, concentrated
-
Appropriate solvent for dissolution (e.g., isopropanol/hexane mixture)
-
Semipreparative HPLC system with a suitable column (e.g., silica or a bonded-phase normal-phase column)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethyl acetate)
-
Fraction collector
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Dissolve the concentrated residue in a minimal amount of a suitable solvent that ensures complete dissolution.
-
Filter the sample solution to remove any insoluble material.
-
Develop a suitable separation method on an analytical scale HPLC first to determine the optimal mobile phase composition and gradient for separating this compound from the major side products.
-
Scale up the separation to the semipreparative HPLC system.
-
Inject the sample solution onto the semipreparative column.
-
Elute the compounds using the optimized mobile phase composition and gradient.
-
Monitor the elution of compounds using a UV detector (if applicable) or by collecting fractions and analyzing them by TLC or analytical HPLC-MS.
-
Collect the fractions corresponding to the peak of the desired this compound.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
-
Confirm the purity of the final product using analytical HPLC and its identity by MS and NMR.
References
- 1. Identification of oxidation products of squalene in solution and in latent fingerprints by ESI-MS and LC/APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Obtaining and Determination of Squalene from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of squalene by singlet oxygen and free radicals results in different compositions of squalene monohydroperoxide isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Discrimination of Squalene Monohydroperoxide Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Tetrahydroxysqualene and Squalene Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivities of tetrahydroxysqualene and squalene epoxide, offering insights for research and development in pharmaceuticals and nutraceuticals. Due to the limited direct research on this compound, this comparison extrapolates from the bioactivities of its parent compound, squalene, and its hydroxylated derivatives.
Introduction
Squalene and its derivatives are of significant interest in various fields due to their diverse biological activities. Squalene, a triterpene hydrocarbon, is a natural component of human sebum and a precursor to steroids.[1][2][3][4] Its epoxide, 2,3-oxidosqualene (commonly referred to as squalene epoxide), is a critical intermediate in the biosynthesis of cholesterol.[5] The introduction of hydroxyl groups to the squalene backbone, creating polyhydroxylated derivatives like this compound, is hypothesized to enhance its bioactivity, particularly its anti-inflammatory and antioxidant properties. This guide will delve into the known biological effects of these compounds, supported by experimental data and methodologies.
Bioactivity Profile
This compound and Hydroxylated Squalene Derivatives
Direct experimental data on this compound is scarce in publicly available literature. However, research on other hydroxylated squalene derivatives provides strong indications of its potential bioactivities. A synthesized amphipathic derivative, 2-(2-hydroxyethoxy)-3-hydroxysqualene, has demonstrated significantly enhanced anti-inflammatory effects compared to squalene.[6][7]
Key reported bioactivities for squalene and its hydroxylated derivatives include:
-
Anti-inflammatory Activity: Hydroxylated squalene derivatives have shown potent anti-inflammatory effects. For instance, 2-(2-hydroxyethoxy)-3-hydroxysqualene was found to be approximately 100 times more effective than squalene in reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and C-C motif chemokine 2 (CCL2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] Squalene itself has been shown to suppress the synthesis of pro-inflammatory mediators like iNOS and COX-2.[8][9][10]
-
Cardioprotective Effects: Squalene has demonstrated cardioprotective effects through its antioxidant and anti-inflammatory actions.[8][12]
Squalene Epoxide
The primary and most well-documented bioactivity of squalene epoxide is its role as a crucial intermediate in the cholesterol biosynthesis pathway.[5]
-
Cholesterol Synthesis: Squalene is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase. This epoxide is then cyclized by lanosterol synthase to form lanosterol, the precursor to cholesterol and other steroids.[5][13][14]
-
Modulation of Coenzyme Q Synthesis: Some studies have shown that squalene monoepoxides can inhibit cholesterol synthesis while stimulating the synthesis of Coenzyme Q (CoQ).[15]
-
Regulation of Cholesterol Metabolism: As a key intermediate, the levels of squalene epoxide are tightly regulated. Inhibitors of squalene epoxidase are being explored as potential hypocholesterolemic agents.[16][17][18][19]
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivities of squalene, its hydroxylated derivative, and the effects related to squalene epoxide.
Table 1: Anti-inflammatory Activity of Squalene and its Hydroxylated Derivative
| Compound | Assay | Model | Concentration | Effect | Reference |
| Squalene | NO Production | LPS-stimulated RAW264.7 macrophages | 100 µg/mL | Significant reduction in NO production | [6][7] |
| 2-(2-hydroxyethoxy)-3-hydroxysqualene | NO Production | LPS-stimulated RAW264.7 macrophages | 1 µg/mL | Significant reduction in NO production | [6][7] |
| Squalene | TNF-α & CCL2 Secretion | LPS-stimulated RAW264.7 macrophages | 100 µg/mL | Significant decrease in TNF-α and CCL2 | [6][7] |
| 2-(2-hydroxyethoxy)-3-hydroxysqualene | TNF-α & CCL2 Secretion | LPS-stimulated RAW264.7 macrophages | 1 µg/mL | Significant decrease in TNF-α and CCL2 | [6][7] |
Table 2: Antioxidant Activity of Squalene
| Compound | Assay | Result | Reference |
| Squalene | DPPH Radical Scavenging | 32% scavenging at 1% concentration | [10] |
| Squalene | Lipid Peroxidation Inhibition | IC50 of 0.023 mg/mL in a liposome model | [11] |
Table 3: Effects of Squalene Epoxidase Inhibition on Cholesterol Synthesis
| Compound (Inhibitor) | Assay | Model | Effect | Reference |
| NB-598 | Cholesterol Synthesis from [14C]acetate | Hep G2 cells | Potent inhibition | [16] |
| FR194738 | Cholesterol Synthesis | in vitro | Potent inhibition | [19] |
| Squalene Monoepoxides | Cholesterol Synthesis | HepG2 cells | Inhibition | [15] |
| Squalene Monoepoxides | Coenzyme Q Synthesis | HepG2 cells | Stimulation | [15] |
Experimental Protocols
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [10][20][21]
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [20][21][22][23]
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance.
-
Methodology:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS radical solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of inhibition of the ABTS radical.
-
Cell-Based Anti-inflammatory Assay[24][25][26][27][28]
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW264.7).
-
Methodology:
-
Cell Culture and Differentiation: Culture the cells in an appropriate medium. For THP-1 cells, differentiation into macrophages can be induced with phorbol 12-myristate 13-acetate (PMA).
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Treatment: Treat the cells with various concentrations of the test compound before or concurrently with the inflammatory stimulus.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression of Inflammatory Mediators: Analyze the mRNA levels of genes like iNOS, COX-2, TNF-α, etc., using quantitative real-time PCR (qRT-PCR).
-
NF-κB Activity: Use a reporter gene assay where the activation of the NF-κB pathway drives the expression of a reporter protein (e.g., luciferase).
-
-
Cholesterol Synthesis Assay[29][30][31][32][33]
-
Principle: This assay measures the de novo synthesis of cholesterol in cultured cells, often by tracking the incorporation of a radiolabeled precursor.
-
Cell Line: Human liver cancer cell line (e.g., HepG2).
-
Methodology:
-
Cell Culture: Grow HepG2 cells to a suitable confluency.
-
Treatment: Incubate the cells with the test compound for a specified period.
-
Labeling: Add a radiolabeled cholesterol precursor, such as [14C]acetate or [3H]mevalonate, to the culture medium.
-
Lipid Extraction: After incubation, wash the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separation and Quantification: Separate the labeled cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Measure the radioactivity of the cholesterol spot/peak using a scintillation counter to determine the rate of cholesterol synthesis.
-
Visualizations
Caption: Cholesterol Biosynthesis Pathway Highlighting Squalene and Squalene Epoxide.
Caption: Workflow for Assessing In Vitro Anti-inflammatory Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Antioxidant Properties of Squalene in Copper Sulfate-Induced Inflammation in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. petdiatric.com [petdiatric.com]
- 12. Interdependence of Anti-Inflammatory and Antioxidant Properties of Squalene–Implication for Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Steroidal triterpenes of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of various squalene epoxides on coenzyme Q and cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of cholesterol biosynthesis by squalene epoxidase inhibitor avoids apoptotic cell death in L6 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Tetrahydroxysqualene Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of Tetrahydroxysqualene: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As a polyhydroxylated derivative of squalene, the accurate quantification of this compound is crucial in various research and development settings, including cosmetics, pharmaceuticals, and studies of lipid metabolism. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics, based on data from structurally related compounds, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview of Quantification Methods
The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of each method, extrapolated from validated assays for similar analytes such as sterols, polyols, and hydroxylated squalene derivatives.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | < 5 ng/mL[1] | 0.05 ng/injection[2] |
| Limit of Quantification (LOQ) | < 10 ng/mL[1] | 0.02 - 0.25 ng/mL (instrument)[3] |
| Linearity (R²) ** | > 0.99[4] | > 0.99 |
| Accuracy (Recovery %) ** | 77.65% - 110.29%[1] | 81% - 106%[5] |
| Precision (%RSD) | < 10%[1][4] | < 15%[5] |
| Sample Derivatization | Required (e.g., Silylation) | Not typically required |
| Selectivity | High (with appropriate SIM/MRM) | Very High (with MRM)[2][6] |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are presented below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for the sensitive and specific quantification of this compound following a chemical derivatization step to increase its volatility.
1. Sample Preparation (Lipid Extraction)
-
Homogenize the sample (e.g., tissue, cream) in a suitable solvent system like chloroform:methanol (2:1, v/v).
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Saponification (Optional, for esterified forms)
-
To hydrolyze any esterified forms of this compound, the dried lipid extract can be treated with a methanolic potassium hydroxide solution.
-
Neutralize the solution and extract the non-saponifiable lipids with a non-polar solvent like hexane.
3. Derivatization (Silylation)
-
Evaporate the solvent from the lipid extract.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a pyridine or other suitable solvent.[7]
-
Incubate the mixture at 60-80°C for 30-60 minutes to convert the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Inlet: Split/splitless injector, operated in splitless mode at 280°C.
-
Oven Program: Initial temperature of 150°C, ramped to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring characteristic ions of the TMS-derivatized this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation
-
Homogenize the sample in a suitable solvent, such as methanol or acetonitrile.
-
Centrifuge the homogenate to pellet any precipitates.
-
The supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) if the matrix is complex.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for this compound.[2][6]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the analysis.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Simplified metabolic pathway of squalene to this compound.
References
- 1. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-trap tandem mass spectrometric analysis of squalene monohydroperoxide isomers in sunlight-exposed human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterols in infant formulas: validation of a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Discrimination of Squalene Monohydroperoxide Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) DOI:10.1039/C5RA02795K [pubs.rsc.org]
Tetrahydroxysqualene vs. Other Antioxidants: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antioxidant potential of tetrahydroxysqualene's precursor, squalene, against two other well-established antioxidants: alpha-tocopherol (a form of Vitamin E) and astaxanthin. Due to a lack of available scientific literature on the specific in vitro antioxidant activity of this compound, this guide utilizes data for its parent compound, squalene, to provide a baseline for comparison. It is important to note that the hydroxylation of squalene to this compound may alter its antioxidant properties.
The information presented herein is compiled from various scientific studies. Direct comparative studies under identical experimental conditions are limited; therefore, the data should be interpreted with consideration of the varying methodologies.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the in vitro antioxidant activity of squalene, alpha-tocopherol, and astaxanthin, primarily focusing on their half-maximal inhibitory concentration (IC50) in various antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Squalene | Lipid Peroxidation | 23 | [1] |
| Alpha-Tocopherol | DPPH | ~12.1 µM* | [2] |
| Alpha-Tocopherol | ABTS | 7.07 | [3] |
| Astaxanthin | DPPH | 15.39 - 17.5 | [3][4] |
| Astaxanthin | ABTS | 7.7 - 20.32 | [3][4] |
Note: The value for alpha-tocopherol in the DPPH assay was reported as a concentration leading to a specific decrease in absorbance and is comparable in potency to the IC50 value.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures found in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (squalene, alpha-tocopherol, astaxanthin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., ethanol or methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the diluted sample or standard to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant. The IC50 is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant in a suitable solvent.
-
Reaction Mixture: Add a small volume of the diluted sample or standard to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. A free radical generator, such as AAPH, induces oxidative stress, and the reduction in fluorescence in the presence of an antioxidant indicates its protective effect. Human hepatocarcinoma (HepG2) cells are commonly used for this assay.[5]
General Procedure:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach confluence.
-
Cell Plating: Seed the cells in a 96-well microplate and allow them to attach overnight.
-
Treatment: Wash the cells and treat them with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Loading with DCFH-DA: Add DCFH-DA solution to the cells and incubate.
-
Induction of Oxidative Stress: Introduce a free radical generator like AAPH to induce oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, comparing the treated cells to the control cells.
Visualizing Molecular Pathways and Experimental Processes
Antioxidant-Responsive Element (ARE) Signaling Pathway
Antioxidants can modulate cellular defense mechanisms through signaling pathways like the Nrf2-ARE pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent synthesis of protective enzymes.
Caption: The Nrf2-ARE signaling pathway activation by antioxidants and oxidative stress.
General Workflow for In Vitro Antioxidant Assay
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound using a spectrophotometric assay like DPPH or ABTS.
Caption: A generalized workflow for determining antioxidant activity in vitro.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydroxylation Effect: A Comparative Guide to the Potential Structure-Activity Relationship of Tetrahydroxysqualene
A comprehensive analysis of available data on squalene and its hydroxylated derivatives suggests that the introduction of hydroxyl groups could significantly enhance the biological activities of the parent molecule. While no direct research on the structure-activity relationship (SAR) of tetrahydroxysqualene currently exists, this guide provides a comparative analysis based on existing literature for related compounds, offering a predictive framework for researchers, scientists, and drug development professionals.
Squalene, a naturally occurring triterpene, is a precursor to steroids and is known for its antioxidant, anti-inflammatory, and antitumor properties.[1][2][3] The addition of hydroxyl groups to a molecule can dramatically alter its polarity, solubility, and ability to interact with biological targets, thereby influencing its activity. This guide explores the known biological activities of squalene and compares them with hydroxylated analogs to hypothesize the potential bioactivity of this compound.
Comparative Biological Activity: Squalene vs. Hydroxylated Derivatives
The following table summarizes the known biological activities of squalene and provides a comparative look at a hydroxylated squalene derivative, 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ). This comparison serves as a foundational model for predicting the potential activities of this compound.
| Compound | Biological Activity | Key Findings | Quantitative Data |
| Squalene | Anti-inflammatory | Reduces the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and CCL2 in LPS-stimulated macrophages.[4] | Significant reduction of NO, TNF-α, and CCL2 at a concentration of 100 µg/mL.[4] |
| Antioxidant | Acts as an effective scavenger of singlet oxygen and other reactive oxygen species (ROS), protecting against lipid peroxidation.[5] | Comparable singlet oxygen quenching rate to 3,5-di-t-butyl-4-hydroxytoluene.[2] | |
| Antitumor | Can inhibit chemically induced skin, colon, and lung tumorigenesis in rodents and potentiate the cytotoxicity of some anticancer drugs.[2][6] | A 26.67% reduction in tumor incidence in mice treated with 5% squalene.[2] | |
| 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ) | Anti-inflammatory | Significantly reduces the production of LPS-stimulated NO and decreases the expression and secretion of TNF-α and CCL2. | Significant anti-inflammatory effects observed at 1 µg/mL, indicating it is approximately 100 times more potent than unmodified squalene.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay for Cell Viability: To determine non-toxic concentrations, cells are treated with varying concentrations of the test compounds (squalene or HEHSQ) for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.[4]
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.[4]
-
Gene Expression Analysis (RT-qPCR): Following treatment and LPS stimulation, total RNA is extracted from the cells. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of pro-inflammatory cytokines like TNF-α and CCL2.[4]
-
Cytokine Secretion Assay (ELISA): The concentration of secreted TNF-α and CCL2 in the cell culture supernatants is quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4]
Visualization of Hypothetical Structure-Activity Relationship
The following diagram illustrates the hypothesized impact of hydroxylation on the biological activity of squalene, leading to the predicted profile of this compound.
References
- 1. Current Insights into the Biological Action of Squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(2-Hydroxyethoxy)-3-hydroxysqualene and Characterization of Its Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potentiation by squalene of the cytotoxicity of anticancer agents against cultured mammalian cells and murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
"inter-laboratory validation of Tetrahydroxysqualene analysis"
An Inter-Laboratory Comparison Guide for the Analysis of Tetrahydroxysqualene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound, a hydroxylated derivative of squalene. While no formal inter-laboratory validation studies for this compound have been published, this document synthesizes existing data from single-laboratory validations of structurally similar compounds, such as triterpenoids and other squalene derivatives, to propose suitable analytical approaches and a framework for inter-laboratory validation. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methodologies
Both LC-MS and GC-MS are powerful techniques for the analysis of complex organic molecules. The choice between them often depends on the analyte's volatility, thermal stability, and the required sensitivity. For this compound, a polyhydroxylated, non-volatile, and thermally labile compound, LC-MS is generally the more appropriate technique.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-to-charge ratio detection. |
| Applicability to this compound | High. Well-suited for non-volatile and thermally labile compounds.[1][2][3] | Low. Requires derivatization to increase volatility and thermal stability, which can introduce variability.[4] |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase extraction.[2] | Involves extraction followed by a mandatory derivatization step (e.g., silylation) to make the analyte volatile.[4] |
| Sensitivity | Generally high, especially with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[5][6] | Can be very sensitive, but derivatization efficiency can impact overall sensitivity. |
| Specificity | High, particularly with high-resolution mass spectrometry or tandem MS.[6] | High, provides characteristic fragmentation patterns. |
| Throughput | Can be high with modern UPLC/UHPLC systems.[6] | Can be lower due to longer run times and sample preparation complexity. |
Experimental Protocols
Below are detailed, representative protocols for the analysis of hydroxylated triterpenoids using LC-MS/MS, which can be adapted for this compound.
Proposed LC-MS/MS Protocol for this compound Analysis
This protocol is based on methodologies reported for the analysis of similar polyhydroxylated triterpenoids.[6]
1. Sample Preparation (from a biological matrix, e.g., plasma or tissue homogenate)
-
Extraction:
-
To 100 µL of the sample, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Perform a liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for this compound).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound and the internal standard would need to be determined by infusion experiments.
-
Key Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for each MRM transition.
Performance Data from Analogous Compound Validations
The following table summarizes validation data from studies on similar compounds, providing an expectation of the performance of a validated LC-MS/MS method for this compound.
| Parameter | Pentacyclic Triterpenoids[3] | Cyanoenone Triterpenoids[2] | Polyphenols & Triterpenoids[6] |
| Linearity (r²) | >0.99 | Not specified | >0.99 |
| Limit of Detection (LOD) | 4–104 µg/L | Not specified | 0.01–1.56 ng/mL |
| Limit of Quantification (LOQ) | 14–66 µg/L | 3.00 ng/g | 0.02–4.12 ng/mL |
| Precision (RSD%) | Intra-day: <15%, Inter-day: <15% | ≤20% at LLOQ | <15% |
| Accuracy/Recovery (%) | Spike-recovery test performed | 15% (20% at LLOQ) | Not specified |
Visualizing the Path to Validation
An inter-laboratory validation study is crucial for establishing the robustness and reproducibility of an analytical method. The following diagram outlines a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Conclusion
Based on the available literature for structurally related compounds, an LC-MS/MS method is the most promising approach for the sensitive and specific quantification of this compound. The provided protocol and performance data for analogous compounds serve as a strong starting point for method development and single-laboratory validation. Following this, a structured inter-laboratory study, as outlined in the workflow, would be essential to establish the method's robustness and ensure reliable data generation across different research and development sites.
References
- 1. Development and validation of LC-MS-based alternative methodologies to GC-MS for the simultaneous determination of triterpenic acids and dialcohols in virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Cytotoxicity of Tetrahydroxysqualene and its Precursors: A Review of Available Data
A comparative analysis of the cytotoxic effects of tetrahydroxysqualene and its biosynthetic precursors—squalene, 2,3-oxidosqualene, and 2,3;22,23-dioxidosqualene—is hampered by a notable lack of direct experimental evidence in publicly available scientific literature. While some data exists for squalene, indicating a generally low level of toxicity and even potential cytoprotective properties in certain contexts, there is a significant gap in the understanding of the cytotoxic profiles of its oxidized derivatives, including this compound.
This guide synthesizes the limited available information and provides a framework for the experimental assessment of these compounds. Due to the absence of direct comparative studies, this document will focus on the known biological effects of squalene and present standardized protocols for future research aimed at elucidating the cytotoxic potential of its derivatives.
Data Presentation: Summary of Biological Effects
The following table summarizes the currently available data on the cytotoxicity of squalene. It is critical to note that for 2,3-oxidosqualene, 2,3;22,23-dioxidosqualene, and this compound, no direct in vitro cytotoxicity data, such as IC50 values or detailed cell viability assays, were identified in the reviewed literature.
| Compound | Cell Line | Concentration/Dose | Observed Effect | Citation |
| Squalene | JURKAT (human T lymphocyte) | IC50: 26.22 µg/ml | Induced apoptosis | |
| Caco-2 (human colorectal adenocarcinoma) | 31.25-250 µg/mL | Antiproliferative effect through apoptosis and cell cycle arrest in undifferentiated cells. | ||
| HeLa (human cervical cancer), V79 (Chinese hamster lung) | Not specified | Potentiated the cytotoxicity of various anticancer agents (adriamycin, 5-fluorouracil, bleomycin, cisplatin). | ||
| Human bone marrow cells | 12.5-25 µM | Protected against cisplatin-induced toxicity and apoptosis. | ||
| Neuroblastoma cell lines | Not specified | Did not protect tumor cells from cisplatin-induced toxicity. | ||
| 2,3-Oxidosqualene | - | - | No direct cytotoxicity data available in the reviewed literature. Primarily studied as an intermediate in sterol biosynthesis. | |
| 2,3;22,23-Dioxidosqualene | - | - | No direct cytotoxicity data available in the reviewed literature. Primarily studied as an intermediate in sterol biosynthesis. | |
| This compound | - | - | No direct cytotoxicity data available in the reviewed literature. |
Signaling Pathways
Squalene-Induced Apoptosis
Limited research suggests that squalene, particularly when delivered via nanoparticles, can induce apoptosis in cancer cells. This process appears to be mediated through an increase in intracellular Reactive Oxygen Species (ROS)[1]. The accumulation of ROS can lead to cellular damage and trigger programmed cell death. The apoptotic pathway activated by squalene has been shown to involve the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.
Due to the lack of research, the signaling pathways associated with the cytotoxicity of 2,3-oxidosqualene, 2,3;22,23-dioxidosqualene, and this compound remain uncharacterized.
Figure 1. ROS-Mediated Apoptotic Pathway for Squalene.
Experimental Protocols
Given the absence of a direct comparative study, a generalized protocol for assessing in vitro cytotoxicity using the MTT assay is provided below. This method is widely used to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[2][3][4].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture the desired cell line (e.g., HeLa, HepG2, etc.) in appropriate growth medium until approximately 80% confluent.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of squalene, 2,3-oxidosqualene, 2,3;22,23-dioxidosqualene, and this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualization
Figure 2. Biosynthetic Pathway from Squalene to this compound.
Figure 3. General Workflow for In Vitro Cytotoxicity Assay.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Benchmarking Tetrahydroxysqualene: A Comparative Guide to its Potential Functional Performance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential performance of Tetrahydroxysqualene in key functional assays. Due to the current lack of publicly available experimental data for this compound, this document leverages data from its parent compound, squalene, and a hydroxylated squalene derivative to forecast its likely bioactivity. Standard antioxidants, Vitamin C and Trolox, are included for robust benchmarking.
Executive Summary
While direct experimental evidence is not yet available for this compound, the known antioxidant and anti-inflammatory properties of squalene and its hydroxylated derivatives suggest that this compound holds significant promise as a bioactive compound. The hydroxylation of squalene is anticipated to enhance its antioxidant capacity and anti-inflammatory effects. This guide presents available data for related compounds to serve as a preliminary benchmark for researchers investigating this compound.
Data Presentation: Performance in Functional Assays
The following tables summarize the available quantitative data for squalene, a hydroxylated squalene derivative, and standard antioxidants in relevant functional assays.
Table 1: Antioxidant Activity
| Compound | Assay | Result | Citation |
| Squalene | DPPH Radical Scavenging | 32% scavenging at 1% concentration | [1] |
| Vitamin C | DPPH Radical Scavenging (IC50) | ~10 µg/mL | [2] |
| Trolox | DPPH Radical Scavenging (IC50) | ~3.77 µg/mL | [3] |
| Trolox | ABTS Radical Scavenging (IC50) | ~2.93 µg/mL | [3] |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | Result | Citation |
| Squalene | Neutrophil Migration | Zebrafish | Significant inhibition of neutrophil migration | |
| 2-(2-hydroxyethoxy)-3-hydroxysqualene (HEHSQ) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant reduction at 1 µg/mL | |
| HEHSQ | TNF-α Secretion | LPS-stimulated RAW264.7 macrophages | Significant reduction at 1 µg/mL | |
| HEHSQ | CCL2 Secretion | LPS-stimulated RAW264.7 macrophages | Significant reduction at 1 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol)
-
Test compound dissolved in a suitable solvent
-
Methanol (or other appropriate solvent) as a blank
-
Standard antioxidant (e.g., Vitamin C, Trolox)
-
-
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay also measures the free radical scavenging capacity of a compound.
-
Principle: Antioxidants reduce the pre-formed ABTS radical cation, causing a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound dissolved in a suitable solvent
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
Standard antioxidant (e.g., Trolox)
-
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS radical solution is diluted with ethanol or PBS to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
The test compound at various concentrations is added to the diluted ABTS radical solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition and the IC50 value are calculated as in the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of a blue-colored complex, which is measured spectrophotometrically.
-
Reagents:
-
FRAP reagent (containing acetate buffer, TPTZ solution, and ferric chloride solution)
-
Test compound dissolved in a suitable solvent
-
Standard (e.g., Trolox, ferrous sulfate)
-
-
Procedure:
-
The FRAP reagent is freshly prepared and warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the mixture is measured at a specific wavelength (typically 593 nm) after a defined incubation time.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard.
-
Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the potential of a compound to reduce the inflammatory response in immune cells.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in macrophage cells (e.g., RAW264.7). The ability of a test compound to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and various chemokines is then measured.
-
Procedure:
-
Macrophage cells are cultured and then pre-treated with the test compound for a specific duration.
-
The cells are then stimulated with LPS to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected.
-
The levels of inflammatory mediators (e.g., NO, TNF-α, CCL2) in the supernatant are quantified using specific assays (e.g., Griess reagent for NO, ELISA for cytokines and chemokines).
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the functional assays of compounds like this compound.
Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Squalene-mediated activation of the Nrf2 antioxidant pathway.
References
Safety Operating Guide
Proper Disposal of Tetrahydroxysqualene: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of tetrahydroxysqualene is paramount in a laboratory setting. This guide provides essential logistical information and a procedural plan for its proper disposal.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.[1] Gloves must be inspected before use.[1]
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[1]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[1]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, using an emergency eyewash station.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Quantitative Data for Waste Management
Proper management of waste containers is critical to ensure safety and compliance. The following table summarizes key quantitative parameters for handling this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Filling Level | Do not exceed 75-90% of the container's capacity.[3][4] | To allow for vapor expansion and prevent spills from overfilling. |
| pH of Aqueous Waste | Adjust to a neutral range of 5-11.5. | To prevent damage to plumbing and drainage systems if drain disposal of non-hazardous residue is permissible. |
| Bleach Decontamination Ratio | 10 mL of fresh bleach per 1 mg of contaminant (example for ethidium bromide). | While not specific to this compound, this illustrates a common decontamination procedure. |
| Water Dilution for Sewer Disposal | Flush with at least 20 parts water to 1 part waste.[5] | For permissible, highly diluted, non-hazardous aqueous solutions to minimize environmental impact. |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste from a laboratory setting. This procedure assumes the this compound is in a solvent or solution.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (non-halogenated organic waste)
-
Hazardous waste labels
-
Spill containment kit
-
Fume hood
Procedure:
-
Waste Identification and Segregation:
-
Confirm that the this compound waste does not contain any halogenated solvents or other reactive chemicals.
-
If mixed with other substances, the disposal protocol must account for the hazards of all components.
-
Collect this compound waste in a designated, properly labeled container for non-halogenated organic waste.[3]
-
-
Container Management:
-
Waste Collection:
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Never dispose of pure or concentrated this compound down the drain.[6]
-
Highly diluted aqueous solutions containing minor residues may be permissible for drain disposal in some jurisdictions, but this requires verification with your local EHS office and adherence to their specific guidelines.[6]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Tetrahydroxysqualene
Disclaimer: As a novel compound, Tetrahydroxysqualene lacks a specific Safety Data Sheet (SDS). Therefore, it must be handled as a substance with unknown potential hazards.[1] The following guidance is based on the safety profile of its parent compound, squalene, and general best practices for handling new chemical entities.[1][2] A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, it is crucial to assume it may be hazardous.[1] The parent compound, squalene, is classified as an aspiration hazard, and may be fatal if swallowed and enters the airways.[3][4][5] While the addition of four hydroxyl groups will alter the physical and chemical properties of the molecule, potentially reducing its volatility and lipophilicity, caution is still warranted.
Recommended Minimum PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2] | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or neoprene gloves.[2] | Provides a barrier against skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation and containment.[1][2] |
Handling and Storage
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes.[6]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.[3]
First Aid Measures
In the event of exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| In case of skin contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| If inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[2] |
| If swallowed | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
Spill and Disposal Procedures
Spill Clean-up:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Section 1.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Waste Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of the waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Protocol: General Procedure for Handling a Novel Solid Compound
This protocol provides a general workflow for handling a solid chemical substance like this compound with unknown hazards.
-
Preparation:
-
Don all required PPE (lab coat, safety glasses, gloves).
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatula, weighing paper, glassware) within the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto weighing paper on a balance located within the fume hood.
-
Close the container tightly after weighing.
-
-
Dissolution/Reaction:
-
Transfer the weighed solid to the reaction vessel.
-
Slowly add the desired solvent, ensuring to avoid splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Procedure:
-
Clean all contaminated glassware and equipment within the fume hood.
-
Dispose of all waste materials, including contaminated weighing paper and gloves, in the designated hazardous waste container.
-
Wipe down the work surface of the fume hood.
-
Wash hands thoroughly after removing gloves.
-
Safe Handling Workflow for this compound
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. twu.edu [twu.edu]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jmnspecialties.com [jmnspecialties.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
